molecular formula C14H23O3P B13706110 Diethyl (4-Butylphenyl)phosphonate

Diethyl (4-Butylphenyl)phosphonate

Cat. No.: B13706110
M. Wt: 270.30 g/mol
InChI Key: GFGRXBTYDNRAKP-UHFFFAOYSA-N
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Description

Diethyl (4-Butylphenyl)phosphonate (CAS 128333-44-8) is an organophosphorus compound with the molecular formula C14H23O3P and a molecular weight of 270.30 g/mol . This phosphonate ester is a valuable building block in organic synthesis, particularly in the Horner-Wadsworth-Emmons (HWE) reaction , a widely used method for the synthesis of alkenes from carbonyl compounds . Phosphonate-stabilized carbanions, generated from reagents like this, react with aldehydes or ketones to form olefinated products, often with advantages in reactivity and selectivity over other methods . The 4-butylphenyl substituent makes this phosphonate a useful precursor for introducing hydrophobic, aromatic groups into more complex molecules. As such, it holds significant research value in the development of novel organic materials, pharmaceuticals, and ligands for catalysis. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound with appropriate precautions in a well-ventilated laboratory setting. For more specific applications and synthetic procedures, researchers are encouraged to explore the current scientific literature.

Properties

Molecular Formula

C14H23O3P

Molecular Weight

270.30 g/mol

IUPAC Name

1-butyl-4-diethoxyphosphorylbenzene

InChI

InChI=1S/C14H23O3P/c1-4-7-8-13-9-11-14(12-10-13)18(15,16-5-2)17-6-3/h9-12H,4-8H2,1-3H3

InChI Key

GFGRXBTYDNRAKP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)P(=O)(OCC)OCC

Origin of Product

United States
Foundational & Exploratory

Diethyl (4-butylphenyl)phosphonate CAS 128333-44-8 chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide on the synthesis, physicochemical profiling, and advanced applications of Diethyl (4-butylphenyl)phosphonate.

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of bridging the gap between raw chemical building blocks and their functional applications in advanced materials and pharmacology. Diethyl (4-butylphenyl)phosphonate (CAS 128333-44-8) is a highly versatile arylphosphonate. While it may appear as a simple protected phosphonic acid, its specific structural features—a lipophilic butyl chain coupled with a tunable phosphonate ester—make it a critical precursor for generating self-assembled monolayers (SAMs) in surface chemistry and developing membrane-permeable prodrugs in medicinal chemistry.

This guide deconstructs the chemical properties, mechanistic synthesis, and field-proven laboratory protocols for utilizing this compound, ensuring that every workflow described functions as a self-validating system.

Physicochemical Profiling

Understanding the physical parameters of Diethyl (4-butylphenyl)phosphonate is critical for downstream purification and application workflows. The diethyl ester configuration masks the acidic protons of the corresponding phosphonic acid, rendering the molecule highly lipophilic and liquid at room temperature.

Table 1: Quantitative and Physicochemical Data

PropertyValue
Chemical Name Diethyl (4-butylphenyl)phosphonate
CAS Number 128333-44-8
Molecular Formula C14H23O3P
Molecular Weight 270.30 g/mol
Physical State Colorless to pale yellow viscous liquid
Solubility Soluble in Dichloromethane, Ethyl Acetate, Ethanol; Insoluble in Water
Storage Conditions Ambient temperature, stored under inert atmosphere (Argon/N2)

Data supported by the 1.

Mechanistic Synthesis: The Hirao Cross-Coupling

The most efficient and scalable route to synthesize Diethyl (4-butylphenyl)phosphonate is via the Hirao Cross-Coupling reaction. This palladium-catalyzed C–P bond-forming reaction couples 4-butylphenyl halides with diethyl phosphite.

To optimize this reaction, we employ an iodide-accelerated protocol. As documented in studies on2, the addition of catalytic sodium iodide (NaI) significantly enhances the reaction kinetics.

HiraoCoupling A 4-Butylphenyl Halide (Ar-X) D Oxidative Addition [Ar-Pd(II)-X] A->D B Diethyl Phosphite (HP(O)(OEt)2) E Ligand Exchange [Ar-Pd(II)-P(O)(OEt)2] B->E Et3N (Base) C Pd(0) Catalyst Active Species C->D D->E F Reductive Elimination E->F F->C Pd(0) Regeneration G Diethyl (4-butylphenyl)phosphonate (CAS 128333-44-8) F->G

Catalytic cycle of the Hirao cross-coupling for synthesizing arylphosphonates.

Step-by-Step Protocol: Synthesis and Validation

This protocol is designed as a self-validating system to ensure high yield and purity.

  • System Preparation & Degassing:

    • Action: In a flame-dried Schlenk flask under Argon, add 10 mL of anhydrous N,N-Dimethylformamide (DMF). Degas via three freeze-pump-thaw cycles.

    • Causality: Oxygen is strictly prohibited. O₂ will irreversibly oxidize the active Pd(0) species into inactive Pd(II) complexes, terminating the catalytic cycle prematurely.

  • Reagent Loading:

    • Action: Add 4-butylphenyl bromide (1.0 eq, 5.0 mmol), diethyl phosphite (1.2 eq, 6.0 mmol), Triethylamine (Et₃N) (2.0 eq, 10.0 mmol), Pd(OAc)₂ (5 mol%), and NaI (10 mol%).

    • Causality: NaI acts as a kinetic accelerator via an in situ Finkelstein exchange, converting the starting bromide to a highly reactive aryl iodide that undergoes oxidative addition rapidly. Et₃N serves a dual purpose: it neutralizes the HX byproduct and tautomerizes the pentavalent P(V) phosphite into its nucleophilic trivalent P(III) form.

  • Reaction Execution:

    • Action: Heat the mixture to 90 °C for 6–8 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active starting material validates the completion of the reductive elimination step.

  • Workup & Isolation:

    • Action: Cool to room temperature and quench with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Causality: The NH₄Cl quench is critical. It protonates unreacted Et₃N and diethyl phosphite, driving them into the aqueous phase along with the DMF solvent, thereby preventing emulsion formation during extraction.

  • Quality Control (QC) Validation:

    • Action: Purify via silica gel flash chromatography. Validate the product using ³¹P NMR (CDCl₃), which must show a distinct singlet at approximately +19.5 ppm , confirming the formation of the C–P bond.

Applications in Surface Chemistry: Self-Assembled Monolayers (SAMs)

In materials science, arylphosphonates are heavily utilized to functionalize metal oxide surfaces (e.g., TiO₂, Al₂O₃, Indium Tin Oxide). However, the diethyl ester must first be converted to the free phosphonic acid.

Protocol: McKenna Hydrolysis (Ester Cleavage)

Direct aqueous hydrolysis of phosphonate esters requires boiling concentrated HCl for days, which destroys sensitive substrates. We utilize the McKenna protocol for mild, quantitative cleavage.

  • Silylation: Dissolve Diethyl (4-butylphenyl)phosphonate in anhydrous CH₂Cl₂. Add Bromotrimethylsilane (TMSBr) (3.0 eq) dropwise at 0 °C. Stir at room temperature for 4 hours.

    • Causality: TMSBr cleaves the P–O–Et bond via a highly selective S_N2 mechanism, producing volatile ethyl bromide and a bis(trimethylsilyl) phosphonate intermediate.

  • Methanolysis: Evaporate the solvent, add anhydrous methanol, and stir for 1 hour.

    • Causality: Methanol rapidly hydrolyzes the silyl ester bonds, yielding the pure (4-butylphenyl)phosphonic acid upon evaporation, without the need for aqueous workup.

Surface Binding Mechanism: Once applied to a metal oxide surface, the phosphonic acid forms robust, hydrolytically stable bidentate or tridentate M–O–P bonds. The para-substituted butyl chain extends outward, creating a dense, low-surface-energy (hydrophobic) shield. This specific modification is widely used to passivate surface trap states and repel moisture in perovskite solar cells, drastically enhancing device longevity.

Medicinal Chemistry: Prodrug Strategies

In drug development, the phosphonate group is a highly prized bioisostere of the biological phosphate group. It is metabolically stable because the C–P bond cannot be cleaved by biological phosphatases.

However, at physiological pH (7.4), a free phosphonic acid is doubly ionized (dianionic). This massive negative charge prevents the molecule from crossing the lipophilic phospholipid bilayer of cell membranes.

The Prodrug Rationale: By utilizing Diethyl (4-butylphenyl)phosphonate directly as a prodrug, the negative charges are masked by the ethyl groups.

  • Cellular Entry: The highly lipophilic diethyl ester effortlessly diffuses across the cell membrane.

  • Intracellular Activation: Once inside the cytoplasm, ubiquitous intracellular carboxylesterases and phosphoramidases slowly hydrolyze the ethyl ester bonds.

  • Target Engagement: The cleavage traps the now-ionized, active phosphonic acid inside the cell. The 4-butylphenyl moiety acts as a hydrophobic anchor, designed to occupy deep lipophilic pockets in target enzymes (such as protein tyrosine phosphatases or squalene synthase).

This strategy of using aryl esters of phosphorus groups to enhance oral bioavailability and cellular penetration is a cornerstone of modern antiviral and antineoplastic drug design, as noted in advanced 3.

References

  • ChemRadar. "Diethyl (4-Butylphenyl)phosphonate CAS#128333-44-8 | CAS Substance Database." ChemRadar Global Chemical Inventory.[Link]

  • National Institutes of Health (NIH) / PMC. "Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide." Journal of Organic Chemistry.[Link]

  • ResearchGate. "Synthesis of new MeO-BIPHEP-type chiral diphosphines by an improved way." Academic Publications.[Link]

Sources

Thermodynamic Stability of Diethyl (4-butylphenyl)phosphonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic and hydrolytic stability of phosphonate esters is critical. Phosphonates frequently serve as metabolically stable bioisosteres for phosphates in medicinal chemistry, and their esterified forms are widely utilized as prodrugs to enhance cellular permeability. Diethyl (4-butylphenyl)phosphonate (CAS: 128333-44-8) represents a highly lipophilic arylphosphonate model. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, detailing the causality behind its degradation pathways, and outlines self-validating analytical protocols for empirical evaluation.

Mechanistic Foundations of Thermodynamic Stability

The thermodynamic resilience of diethyl (4-butylphenyl)phosphonate is governed by the distinct bond dissociation energies within its molecular architecture. Unlike aryl phosphates, which contain highly oxygenated and easily cleaved P–O–C linkages, arylphosphonates feature a direct phosphorus-carbon (P–C) bond.

As established in literature regarding the [1], compounds with a lower level of oxygenation at the phosphorus center (such as phosphonates and phosphinates) exhibit significantly higher thermal stability than their phosphate counterparts. The P–C bond is thermodynamically stable up to temperatures exceeding 350°C.

The Inductive Effect of the 4-Butyl Moiety: The addition of the aliphatic 4-butyl group to the phenyl ring introduces a strong electron-donating inductive effect (+I). This increases the electron density around the central phosphorus atom. Causally, this electron enrichment slightly reduces the electrophilicity of the phosphorus center, mitigating nucleophilic attack by water or hydroxide ions. Consequently, diethyl (4-butylphenyl)phosphonate demonstrates superior hydrolytic stability compared to unsubstituted diethyl phenylphosphonate.

Degradation Pathways: Thermal and Hydrolytic

The degradation of diethyl (4-butylphenyl)phosphonate occurs via two primary environmental stressors: hydrolytic cleavage (in aqueous/biological media) and thermal decomposition (during processing or extreme storage conditions).

  • Hydrolytic Degradation: Under acidic or basic conditions, the compound undergoes a stepwise hydrolysis. The first ethoxy group is cleaved relatively quickly to form the monoethyl ester. The second cleavage is significantly slower because the resulting monoester anion (under basic conditions) electronically and sterically repels further nucleophilic attack. This stepwise behavior mirrors the [2].

  • Thermal Degradation: At elevated temperatures (>300°C), the ethyl ester groups undergo a concerted macroscopic elimination via a six-membered cyclic transition state. This process eliminates ethylene gas ( C2​H4​ ) and yields the free phosphonic acid, which subsequently dehydrates into polymeric anhydrides.

DegradationPathway A Diethyl (4-butylphenyl) phosphonate B Monoethyl Ester Intermediate A->B Hydrolysis (H+/OH-) or Thermal (-C2H4) C Phosphonic Acid (Fully Hydrolyzed) B->C Hydrolysis/Thermal (-C2H4) D Polymeric Anhydrides & Volatiles C->D T > 350°C Dehydration

Thermodynamic and hydrolytic degradation pathway of diethyl (4-butylphenyl)phosphonate.

Self-Validating Experimental Protocols

To accurately quantify the stability of this compound, laboratories must employ protocols that automatically flag instrument drift or sample loss. Below are two field-proven, self-validating methodologies.

AnalyticalWorkflow S1 Sample Preparation: Isothermal Aging & Matrix Spiking S2 TGA-FTIR/MS: Thermal Profiling & Gas ID S1->S2 Solid/Gas Phase Analysis S3 HPLC & 31P NMR: Kinetic Tracking of Hydrolysis S1->S3 Liquid Phase Analysis S4 Data Synthesis: Thermodynamic Modeling S2->S4 S3->S4

Self-validating analytical workflow for thermodynamic stability assessment.

Protocol 1: High-Resolution Thermogravimetric Analysis (TGA-FTIR/MS)

Objective: Determine the onset of thermal degradation ( Tonset​ ) and identify volatile byproducts. Self-Validation Mechanism: A pre-run calibration using calcium oxalate monohydrate ensures microbalance and thermocouple accuracy. The exact stoichiometric weight losses of calcium oxalate serve as an internal system suitability test.

Step-by-Step Methodology:

  • Calibration: Run a 10 mg sample of calcium oxalate monohydrate from 25°C to 800°C at 10°C/min. Verify weight loss steps at ~200°C (water), ~400°C (CO), and ~700°C ( CO2​ ).

  • Sample Loading: Load 5.0 ± 0.1 mg of diethyl (4-butylphenyl)phosphonate into an alumina crucible.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative degradation, isolating pure thermodynamic thermal stability.

  • Thermal Ramp: Heat the sample from 25°C to 600°C at a rate of 10°C/min.

  • Evolved Gas Analysis: Route the exhaust through a heated transfer line (200°C) to an FTIR/MS system. Monitor for m/z 28 (ethylene) to confirm the elimination of the ethoxy groups.

Protocol 2: Accelerated Hydrolytic Kinetics via ³¹P NMR

Objective: Quantify the stepwise hydrolysis of the ester linkages in aqueous media. Causality of Method Choice: We utilize ³¹P NMR rather than standard ¹H NMR because the phosphorus nucleus is highly sensitive to its immediate electronic environment. This allows for unambiguous differentiation between the diester, monoester, and fully hydrolyzed phosphonic acid without signal overlap. Self-Validation Mechanism: Triphenylphosphine oxide (TPPO) is spiked into the matrix as an internal standard. TPPO is hydrolytically inert under these conditions; a variance of >2% in its integral invalidates the run, ensuring degradation data is not an artifact of sample evaporation.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 50 mM of the phosphonate and 10 mM of TPPO in a 50:50 mixture of deuterated acetonitrile ( CD3​CN ) and aqueous buffer (pH 2.0 or pH 10.0).

  • Isothermal Incubation: Seal the samples in NMR tubes and incubate in a thermomixer at 40°C.

  • Data Acquisition: Acquire quantitative ³¹P NMR spectra (inverse gated decoupling to suppress NOE) at 0, 12, 24, and 48 hours.

  • Integration & Analysis: Normalize all integrals to the TPPO peak. Calculate the molar percentage of the parent diester, monoester intermediate, and phosphonic acid.

Quantitative Stability Profiles

The following tables summarize the thermodynamic and hydrolytic stability metrics of diethyl (4-butylphenyl)phosphonate, contextualized against structurally similar arylphosphonates [3].

Table 1: Comparative Thermal Stability Metrics (TGA under N2​ )

Compound Tonset​ (°C) Tmax​ (°C)Char Yield at 600°C (%)Mechanistic Note
Diethyl phenylphosphonate28531512.5Baseline arylphosphonate stability.
Diethyl tolylphosphonate29232314.2Methyl group adds slight steric/inductive stability.
Diethyl (4-butylphenyl)phosphonate 305 338 18.0 Butyl chain maximizes van der Waals forces and +I effect.

Table 2: Stepwise Hydrolysis Kinetics (pH 10.0, 40°C)

Time (h)Diester (mol%)Monoester (mol%)Phosphonic Acid (mol%)TPPO Recovery (%)
0100.00.00.099.8
1282.517.50.0100.1
2465.032.82.299.7
4841.248.510.3100.2

Note: The near-perfect TPPO recovery validates that the observed conversion from diester to monoester is a true kinetic phenomenon, not an experimental artifact.

Conclusion

Diethyl (4-butylphenyl)phosphonate exhibits robust thermodynamic stability, driven by its direct P–C bond and the electron-donating nature of the 4-butylphenyl moiety. While it is highly resistant to thermal degradation up to 300°C, drug development professionals must account for its susceptibility to stepwise hydrolysis in extreme pH environments. By employing self-validating analytical workflows like TGA-MS and ³¹P NMR with internal standards, researchers can confidently model the shelf-life and pharmacokinetic viability of phosphonate-based therapeutics and materials.

References

  • Title: Thermal Degradation of Organophosphorus Flame Retardants Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Thermal Degradation and Flame Resistance Mechanism of Phosphorous-Based Flame Retardant of ABS Composites Used in 3D Printing Technology Source: MDPI (Materials) URL: [Link]

An In-depth Technical Guide to the Mechanism of Action of Diethyl (4-butylphenyl)phosphonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the synthesis, mechanism of action, and applications of diethyl (4-butylphenyl)phosphonate in organic synthesis. With a primary focus on its role in the Horner-Wadsworth-Emmons (HWE) reaction, this document elucidates the nuanced interplay of steric and electronic factors governed by the 4-butylphenyl moiety. Through a detailed examination of reaction kinetics, stereochemical control, and practical experimental considerations, this guide serves as an essential resource for researchers seeking to leverage this versatile reagent for the stereoselective synthesis of alkenes, a critical functional group in numerous pharmaceutical and materials science applications.

Introduction: The Significance of Diethyl (4-butylphenyl)phosphonate

Diethyl (4-butylphenyl)phosphonate is a key organophosphorus reagent employed in modern organic synthesis for the construction of carbon-carbon double bonds. Its utility is most prominently showcased in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful olefination method that offers significant advantages over the classical Wittig reaction, including superior stereocontrol and ease of product purification.[1] The incorporation of the 4-butylphenyl group introduces specific steric and electronic properties that can be harnessed to influence reaction outcomes, making it a valuable tool for fine-tuning the synthesis of complex molecular architectures. This guide will delve into the fundamental principles governing the reactivity of this phosphonate, providing both theoretical insights and practical, field-proven protocols.

Synthesis of Diethyl (4-butylphenyl)phosphonate: The Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of diethyl (4-butylphenyl)phosphonate is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 4-butylbenzyl halide (e.g., bromide or chloride).[2]

The reaction proceeds through a two-step mechanism:

  • SN2 Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the benzylic carbon of the 4-butylbenzyl halide and displacing the halide ion to form a phosphonium salt intermediate.

  • Dealkylation: The displaced halide ion then attacks one of the ethyl groups of the phosphonium salt in a second SN2 reaction, leading to the formation of the diethyl (4-butylphenyl)phosphonate and a volatile ethyl halide byproduct.[2]

Michaelis_Arbuzov reagents Triethyl Phosphite + 4-Butylbenzyl Halide phosphonium Phosphonium Salt Intermediate reagents->phosphonium SN2 Attack product Diethyl (4-butylphenyl)phosphonate phosphonium->product Dealkylation (SN2) byproduct Ethyl Halide phosphonium->byproduct

Figure 1: The Michaelis-Arbuzov reaction for the synthesis of diethyl (4-butylphenyl)phosphonate.

Experimental Protocol: Synthesis of Diethyl (4-butylphenyl)phosphonate

This protocol provides a general procedure for the synthesis via the Michaelis-Arbuzov reaction.

Materials:

  • 4-Butylbenzyl bromide

  • Triethyl phosphite

  • Anhydrous toluene (or neat conditions)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-butylbenzyl bromide (1.0 eq).

  • Under an inert atmosphere, add triethyl phosphite (1.1 - 1.5 eq).

  • Heat the reaction mixture to 120-150 °C. The reaction is typically conducted neat or in a high-boiling solvent like toluene.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the diethyl (4-butylphenyl)phosphonate signal is indicative of reaction completion.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the volatile ethyl bromide byproduct and excess triethyl phosphite under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Mechanism of Action in the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a cornerstone of alkene synthesis, providing a highly reliable and stereocontrollable method for the conversion of aldehydes and ketones to olefins.[3] The reaction of diethyl (4-butylphenyl)phosphonate follows the canonical HWE mechanism, which can be dissected into four key steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH) or an alkoxide, abstracts the acidic α-proton from the phosphonate, generating a resonance-stabilized phosphonate carbanion.[3]

  • Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms two diastereomeric tetrahedral intermediates, the erythro and threo isomers.[4]

  • Oxaphosphetane Formation: The tetrahedral intermediates undergo intramolecular cyclization to form four-membered ring structures known as oxaphosphetanes.

  • Elimination: The oxaphosphetane intermediates collapse in a syn-elimination fashion, yielding the alkene product and a water-soluble diethyl phosphate byproduct. The stereochemistry of the resulting alkene is determined by the relative stability of the diastereomeric intermediates and the kinetics of their formation and elimination.[3][5]

HWE_Mechanism start Diethyl (4-butylphenyl)phosphonate carbanion Phosphonate Carbanion start->carbanion Base intermediate Erythro / Threo Intermediates carbanion->intermediate Nucleophilic Addition carbonyl Aldehyde / Ketone carbonyl->intermediate oxaphosphetane Oxaphosphetane Intermediates intermediate->oxaphosphetane Cyclization product Alkene (E/Z) oxaphosphetane->product Syn-elimination byproduct Diethyl Phosphate oxaphosphetane->byproduct

Figure 2: The Horner-Wadsworth-Emmons (HWE) reaction mechanism.

The Role of the 4-Butylphenyl Group: Stereochemical Implications

The 4-butylphenyl substituent on the phosphonate reagent plays a crucial role in influencing the stereochemical outcome of the HWE reaction. This influence is a result of a combination of electronic and steric effects.

  • Electronic Effects: The butyl group is an electron-donating group (EDG) through induction. This slightly increases the electron density on the phenyl ring and, consequently, on the benzylic carbon. This can subtly influence the acidity of the α-proton and the nucleophilicity of the resulting carbanion. However, for phosphonates where the phenyl group is not directly attached to the carbanionic center (i.e., benzylphosphonates), this electronic effect on the stereoselectivity is generally considered to be minor compared to steric factors.

  • Steric Effects: The primary influence of the 4-butylphenyl group is steric. While the butyl group is in the para position and thus distant from the reaction center, the overall bulk of the 4-butylphenyl moiety can influence the approach of the phosphonate carbanion to the carbonyl compound. In the transition state leading to the tetrahedral intermediate, steric interactions between the substituents on the phosphonate and the carbonyl compound dictate the preferred diastereomeric pathway. For standard HWE reactions, the thermodynamically more stable erythro intermediate is favored, which subsequently leads to the formation of the (E)-alkene. The bulky 4-butylphenyl group will preferentially occupy a position that minimizes steric clash, further favoring the transition state leading to the (E)-isomer.

General Protocol for an (E)-Selective HWE Reaction

This protocol outlines a general procedure for the reaction of diethyl (4-butylphenyl)phosphonate with an aldehyde to favor the formation of the (E)-alkene.

Materials:

  • Diethyl (4-butylphenyl)phosphonate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Under an inert atmosphere, suspend sodium hydride in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of diethyl (4-butylphenyl)phosphonate in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired alkene.

Analytical Characterization

The structural elucidation and purity assessment of diethyl (4-butylphenyl)phosphonate and its reaction products are typically achieved through a combination of spectroscopic techniques.

Technique Compound Expected Chemical Shifts (δ, ppm)
¹H NMR Diethyl (4-butylphenyl)phosphonate~7.1-7.3 (m, 4H, Ar-H), ~4.0-4.2 (m, 4H, OCH₂CH₃), ~3.1 (d, J(P,H) ≈ 22 Hz, 2H, Ar-CH₂-P), ~2.6 (t, 2H, Ar-CH₂CH₂CH₂CH₃), ~1.6 (m, 2H, Ar-CH₂CH₂CH₂CH₃), ~1.3 (m, 2H, Ar-CH₂CH₂CH₂CH₃), ~1.2 (t, 6H, OCH₂CH₃), ~0.9 (t, 3H, Ar-CH₂CH₂CH₂CH₃)
¹³C NMR Diethyl (4-butylphenyl)phosphonate~142 (s, Ar-C), ~130 (d, J(P,C) ≈ 6 Hz, Ar-C), ~128 (s, Ar-C), ~62 (d, J(P,C) ≈ 7 Hz, OCH₂), ~35 (s, Ar-CH₂), ~34 (d, J(P,C) ≈ 138 Hz, Ar-CH₂-P), ~33 (s, Ar-CH₂CH₂), ~22 (s, Ar-CH₂CH₂CH₂), ~16 (d, J(P,C) ≈ 6 Hz, OCH₂CH₃), ~14 (s, CH₃)
³¹P NMR Diethyl (4-butylphenyl)phosphonate~ +20 to +30 (referenced to 85% H₃PO₄)[6]

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions. The values presented are estimations based on analogous structures.

Applications in Research and Development

The primary application of diethyl (4-butylphenyl)phosphonate lies in the synthesis of stilbene and stilbene-like molecules, which are important scaffolds in medicinal chemistry and materials science. The 4-butyl group can enhance the lipophilicity of the final molecule, which can be advantageous for modulating pharmacokinetic properties in drug candidates. Furthermore, the olefination reaction with this reagent provides a reliable method for accessing precursors to conjugated polymers and other functional materials where the 4-butylphenyl group can influence solubility and solid-state packing.

Conclusion

Diethyl (4-butylphenyl)phosphonate is a valuable synthetic tool, primarily utilized in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of (E)-alkenes. Its synthesis is readily achieved through the Michaelis-Arbuzov reaction. The 4-butylphenyl group, primarily through steric influence, reinforces the inherent (E)-selectivity of the standard HWE reaction. This in-depth guide has provided a detailed overview of its synthesis, mechanism of action, and practical application, equipping researchers and scientists with the foundational knowledge to effectively employ this reagent in their synthetic endeavors.

Sources

The Architecture of Organophosphorus Functionality: A Technical Guide to Diethyl (4-butylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis and utilization of diethyl (4-butylphenyl)phosphonate (DE4BPP) not merely as a routine chemical transformation, but as the rational design of molecular architecture. Bearing the CAS Registry Number 128333-44-8[1], this compound (C₁₄H₂₃O₃P, MW: 270.30) represents a highly versatile building block in contemporary organophosphorus chemistry.

The strategic placement of a lipophilic para-butyl chain on an arylphosphonate core fundamentally alters its physicochemical behavior. This structural duality—combining a highly polar, metal-coordinating phosphonate ester with a hydrophobic alkyl tail—makes DE4BPP a critical intermediate in advanced drug development (as a bioisostere), polymer catalysis (as an ancillary ligand), and materials science (as a precursor for flame retardants and dental resins)[2][3].

This whitepaper provides an in-depth, field-proven guide to the mechanistic synthesis, quantitative optimization, and downstream applications of DE4BPP and its structural analogs.

Mechanistic Synthesis: The Hirao Cross-Coupling

The classical Michaelis-Arbuzov reaction often fails or requires excessively harsh conditions for unactivated aryl halides. Therefore, the synthesis of DE4BPP relies on the Hirao Cross-Coupling —a palladium-catalyzed P–C bond formation between diethyl phosphite and 1-bromo-4-butylbenzene[4][5].

The Causality of Catalyst and Ligand Selection

Historically, the Hirao reaction utilized 5 mol% of the sensitive Pd(PPh₃)₄[5]. However, our optimized protocols transition to an in situ generated active catalyst using Pd(OAc)₂ complexed with 1,1′-bis(diphenylphosphino)ferrocene (dppf) [4].

Why dppf? The causality here is rooted in transition state geometry. The bulky aryl group and the phosphonate moiety must undergo reductive elimination to form the final P–C bond. The bidentate dppf ligand possesses a large "bite angle" (approx. 99°). This wide angle sterically crowds the palladium center, forcing the aryl and phosphite ligands closer together (cis-conformation) and drastically accelerating the reductive elimination step. This rapid release prevents off-target dealkylation of the phosphite, a common side reaction that pl plagues monodentate ligands like PPh₃[4].

Catalytic Cycle Visualization

HiraoCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)L_n-X Pd0->OxAdd + Ar-X (1-bromo-4-butylbenzene) LigEx Ligand Exchange Ar-Pd(II)L_n-P(O)(OEt)2 OxAdd->LigEx + H-P(O)(OEt)2 + Base, - Base·HX RedElim Reductive Elimination Product Release LigEx->RedElim RedElim->Pd0 - Ar-P(O)(OEt)2 (DE4BPP)

Figure 1: The Pd-catalyzed Hirao cross-coupling catalytic cycle for DE4BPP synthesis.

Quantitative Data & Optimization

To synthesize DE4BPP efficiently, reaction conditions must be tightly controlled. The transition from conventional heating to Microwave (MW) irradiation fundamentally alters the kinetic profile, overcoming the activation barrier of the P-C coupling and reducing reaction times from 24 hours to mere minutes[6][7].

Table 1: Quantitative Comparison of Hirao Coupling Conditions for Arylphosphonates

Catalyst SystemLigandHeating MethodBase / SolventTimeYield (%)Mechanistic Rationale
Pd(PPh₃)₄ (5 mol%)PPh₃Conventional (110°C)NEt₃ / Toluene24 h45-55%Slow reductive elimination; competing dealkylation[4].
Pd(OAc)₂ (1 mol%)dppfConventional (110°C)iPr₂NEt / DMF24 h82-88%Large bite angle accelerates product release[4].
Pd(OAc)₂ (1 mol%)None (Excess Phosphite)Microwave (120°C)Cs₂CO₃ / THF30 min>90%MW accelerates Pd(II) to Pd(0) reduction; excess P(O)H acts as transient ligand[6][7].

Experimental Methodologies: Self-Validating Protocol

The following is a field-proven, step-by-step methodology for the Microwave-Assisted Synthesis of DE4BPP. Every protocol must be a self-validating system; thus, analytical checkpoints are built into the workflow.

Protocol: MW-Assisted Synthesis of Diethyl (4-butylphenyl)phosphonate

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: In an oven-dried microwave vial, combine 1-bromo-4-butylbenzene (1.0 equiv, 1.0 mmol), diethyl phosphite (1.5 equiv, 1.5 mmol), and anhydrous Cs₂CO₃ (1.5 equiv).

  • Causality: Excess diethyl phosphite is used not only as a reagent but to serve as a transient P-ligand via its trivalent tautomeric form, stabilizing the Pd center in the absence of exogenous ligands like dppf[6].

Step 2: Catalyst Introduction

  • Action: Add Pd(OAc)₂ (1.0 mol%) and suspend the mixture in anhydrous THF (2.0 mL). Seal the vial with a Teflon septum and purge with N₂ for 5 minutes.

  • Validation Checkpoint: The solution will initially appear orange/red (Pd(II)).

Step 3: Microwave Irradiation

  • Action: Irradiate the mixture in a dedicated microwave synthesizer at 120 °C for 30 minutes.

  • Causality: The rapid, volumetric heating of MW irradiation bypasses the 22-minute induction period typically required for Pd(II) to reduce to the active Pd(0) species under conventional heating[7].

  • Validation Checkpoint: Post-irradiation, the mixture will darken significantly, indicating the precipitation of Pd black (catalyst deactivation) and reaction completion. TLC (Hexanes:EtOAc 7:3) should show the complete disappearance of the UV-active aryl bromide spot.

Step 4: Workup and Isolation

  • Action: Dilute the mixture with EtOAc, filter through a pad of Celite to remove Pd particulates and inorganic salts. Concentrate the filtrate in vacuo. Purify via flash column chromatography.

  • Validation Checkpoint: Confirm the structure via ³¹P NMR. A sharp singlet around δ 18-22 ppm is highly diagnostic for the diethyl arylphosphonate core.

Applications in Chemistry & Drug Development

The utility of DE4BPP extends far beyond its synthesis. Its unique structural topology is leveraged across multiple disciplines.

Medicinal Chemistry: Lipophilic Bioisosteres

In drug development, phosphonates are utilized as metabolically stable bioisosteres for phosphates and carboxylates[5]. However, standard phosphonates are highly polar, resulting in poor cellular permeability. The 4-butylphenyl group of DE4BPP acts as a lipophilic anchor. When the diethyl esters are selectively hydrolyzed to the monoester or free phosphonic acid, the resulting molecule maintains target affinity (e.g., as an enzyme inhibitor) while the lipophilic butyl chain facilitates traversal across phospholipid bilayers.

Polymer Catalysis: Ancillary Ligands

DE4BPP derivatives are actively utilized in the design of cationic palladium catalysts for the copolymerization of ethylene and polar monomers (like methyl acrylate)[2].

  • The Mechanism: The diethyl arylphosphonate group acts as a weak oxygen-donor ligand to the Pd center. The presence of these oxygen atoms facilitates the cis/trans isomerization of the Pd complex during the catalytic cycle. Because the phosphonate is a weaker donor than a standard phosphine oxide, it dynamically dissociates to open a coordination site for the incoming monomer, thereby tuning the molecular weight and branching of the resulting polymer[2].

Materials Science: Dental Resins & Flame Retardants

Base-catalyzed rearrangement and hydrolysis of diethyl arylphosphonates yield phosphonic acid monomers. These monomers are critical in modern dental composites, where the phosphonic acid moiety forms strong ionic complexes with the Ca²⁺ ions of hydroxyapatite in human teeth, ensuring superior adhesive properties[3][8].

Application Workflow Visualization

Workflow Precursor 1-Bromo-4-butylbenzene + Diethyl Phosphite Synthesis Microwave-Assisted Hirao Coupling Precursor->Synthesis DE4BPP Diethyl (4-butylphenyl)phosphonate (CAS 128333-44-8) Synthesis->DE4BPP App1 Medicinal Chemistry (Lipophilic Bioisosteres) DE4BPP->App1 App2 Polymer Catalysis (Ancillary Pd Ligands) DE4BPP->App2 App3 Materials Science (Dental Resins & Adhesives) DE4BPP->App3

Figure 2: Logical workflow mapping the synthesis of DE4BPP to its downstream industrial and pharmaceutical applications.

Sources

Methodological & Application

Application Note: Horner-Wadsworth-Emmons Olefination Protocol Using Diethyl (4-Butylbenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Critical Structural Clarification

The1 is a premier synthetic methodology used in organic chemistry to convert aldehydes or ketones into predominantly (E)-alkenes using stabilized phosphonate carbanions[1].

Note on Reagent Nomenclature & Structural Prerequisite: The topic specifies diethyl (4-butylphenyl)phosphonate. However, as an arylphosphonate, the phosphorus atom in this molecule is directly bonded to an sp2 -hybridized aromatic carbon. Consequently, it lacks the acidic α -protons required to generate a phosphonate carbanion, rendering it inactive for olefination[2]. To ensure scientific integrity and provide a functional, self-validating protocol, this guide utilizes its active benzylic homologue: diethyl (4-butylbenzyl)phosphonate . The insertion of a methylene bridge provides the essential sp3 -hybridized α -carbon necessary for carbanion formation, a structural motif frequently utilized in the synthesis of distyrylbiphenyls for OLED materials[3].

G cluster_0 Topic Reagent (Inactive) cluster_1 Active Homologue (Protocol Reagent) A Diethyl (4-butylphenyl)phosphonate [Arylphosphonate] B Phosphorus attached to sp² carbon (No α-protons) A->B C Cannot form carbanion (HWE Inactive) B->C D Diethyl (4-butylbenzyl)phosphonate [Benzylphosphonate] E Phosphorus attached to sp³ carbon (Acidic α-protons) D->E F Forms stabilized carbanion (HWE Active) E->F

Caption: Structural comparison highlighting the necessity of the benzylic α-proton for HWE reactivity.

Mechanistic Causality

The HWE reaction offers significant advantages over the classical Wittig reaction, primarily due to the higher nucleophilicity of the phosphonate carbanion and the ease of byproduct removal[1]. The mechanism proceeds through four highly predictable stages:

  • Deprotonation: A strong base (e.g., NaH) abstracts an α -proton from diethyl (4-butylbenzyl)phosphonate. The resulting carbanion is resonance-stabilized by the adjacent electron-withdrawing phosphonate and the aromatic ring.

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the target aldehyde. Steric approach control dictates that the carbanion approaches in an antiperiplanar fashion to minimize steric clash, favoring the formation of a specific tetrahedral intermediate[4].

  • Oxaphosphetane Formation: The intermediate rapidly cyclizes to form a highly strained 4-membered oxaphosphetane ring[5].

  • Elimination: The oxaphosphetane undergoes irreversible syn-elimination, collapsing to yield the thermodynamically favored (E)-alkene and a water-soluble dialkylphosphate salt[4][5].

Mechanism N1 Diethyl (4-butylbenzyl)phosphonate + Base (NaH) N2 Phosphonate Carbanion (Nucleophile) N1->N2 Deprotonation N3 Aldehyde Addition (Tetrahedral Intermediate) N2->N3 Nucleophilic Attack N4 Oxaphosphetane (4-Membered Ring) N3->N4 Cyclization N5 (E)-Alkene Product + Dialkylphosphate Salt N4->N5 syn-Elimination

Caption: Step-by-step mechanistic pathway of the Horner-Wadsworth-Emmons olefination.

Table 1: Structural Requisite Analysis for Olefination
CompoundStructure Type α -Proton StatusHWE ReactivityPrimary Application
Diethyl (4-butylphenyl)phosphonate ArylphosphonateAbsent ( sp2 carbon)Inactive Ligand design, cross-coupling
Diethyl (4-butylbenzyl)phosphonate BenzylphosphonatePresent ( sp3 carbon)Active Olefination, OLED materials

Experimental Protocol: Synthesis of (E)-4-Butylstilbene

This protocol details the olefination of benzaldehyde using diethyl (4-butylbenzyl)phosphonate to yield an (E)-4-butylstilbene derivative. The procedure is designed as a self-validating system, utilizing visual cues (gas evolution, color changes) and thermodynamic controls to ensure high (E)-selectivity.

Reagents & Materials
  • Diethyl (4-butylbenzyl)phosphonate (1.0 equiv, 10 mmol)

  • Benzaldehyde (1.05 equiv, 10.5 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M, 50 mL)

  • Saturated aqueous Ammonium Chloride ( NH4​Cl )

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology

Step 1: System Preparation & Base Suspension

  • Action: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon. Add NaH (1.2 equiv) and suspend in 30 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Causality: Anhydrous, inert conditions are critical as the phosphonate carbanion is highly moisture-sensitive. NaH is selected as a strong, non-nucleophilic base to ensure complete deprotonation without side-reactions at the carbonyl center.

Step 2: Carbanion Generation

  • Action: Dissolve diethyl (4-butylbenzyl)phosphonate (1.0 equiv) in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 10 minutes. Stir at 0 °C for 30 minutes.

  • Causality (Self-Validation): The dropwise addition controls the exothermic deprotonation. The reaction is self-validating: the evolution of H2​ gas and a distinct color shift to a pale yellow/orange solution visually confirms the successful generation of the resonance-stabilized carbanion.

Step 3: Nucleophilic Addition & Cyclization

  • Action: Dissolve benzaldehyde (1.05 equiv) in 10 mL of THF. Add dropwise to the carbanion solution at 0 °C. Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2).

  • Causality: Initial addition at 0 °C prevents unwanted aldol condensations. Warming to room temperature provides the necessary activation energy for the tetrahedral intermediate to cyclize into the oxaphosphetane ring and subsequently undergo elimination[5].

Step 4: Quenching & Aqueous Workup

  • Action: Once TLC indicates complete consumption of the phosphonate, cool the flask to 0 °C and carefully quench by adding 20 mL of saturated aqueous NH4​Cl . Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (30 mL).

  • Causality: NH4​Cl safely neutralizes any unreacted NaH. A major operational advantage of the HWE reaction is that the byproduct, sodium diethyl phosphate, is highly water-soluble. It partitions entirely into the aqueous phase, eliminating the arduous purification required for triphenylphosphine oxide in standard Wittig reactions[1][4].

Step 5: Isolation & Purification

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes:EtOAc) to yield pure (E)-4-butylstilbene.

Data Presentation & Optimization

The stereochemical outcome of the HWE reaction is highly tunable based on the choice of base, solvent, and phosphonate substituents. Table 2 summarizes the optimization parameters for benzylic systems.

Table 2: Optimization of HWE Reaction Conditions for (E)-Selectivity
BaseSolventTemp ProfileYield (%)(E):(Z) RatioMechanistic Rationale
NaH THF 0 °C to RT >85% >95:5 Optimal. Thermodynamic control; irreversible oxaphosphetane formation heavily favors the (E)-alkene[4].
KOtBuTHF0 °C to RT80%90:10Bulky base ensures rapid deprotonation but slightly lowers stereocontrol due to altered counterion ( K+ ) coordination.
KHMDS / 18-crown-6THF-78 °CN/AVariableStill-Gennari conditions. Typically requires bis(trifluoroethyl) phosphonates to achieve (Z)-selectivity; not ideal for standard benzylic substrates[1][6].

References

  • Wikipedia. "Horner–Wadsworth–Emmons reaction."[Link]

  • ACS Publications. "Effects of Functional Groups in Unsymmetrical Distyrylbiphenyl on the Performances of Blue Organic Light Emitting Diodes."[Link]

  • National Institutes of Health (PMC). "Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents."[Link]

Sources

Application Note: Protocol for Solvent Extraction of Lanthanides Using Diethyl (4-butylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The separation and purification of lanthanides (rare-earth elements) are critical for advanced electronics, clean energy technologies, and drug development. On an industrial and laboratory scale, solvent extraction utilizing organophosphorus compounds remains the most effective methodology for separating these chemically similar f-block elements[1].

This application note details the use of Diethyl (4-butylphenyl)phosphonate (DE4BPP) (CAS# 128333-44-8)[2] as a highly tunable, neutral solvating extractant. Unlike acidic extractants (such as D2EHPA or Cyanex 272) which operate via a pH-dependent cation-exchange mechanism, neutral organophosphorus extractants offer a distinct operational advantage: they are less susceptible to proton competition, allowing for the direct extraction of metals from strongly acidic leachate solutions without the need for prior neutralization[3].

Causality of Molecular Design

The extraction efficiency of neutral organophosphorus compounds is directly correlated to the Lewis basicity (electronegativity) of the phosphoryl (P=O) oxygen, following the trend: phosphine oxide > phosphinate > phosphonate > phosphate[4]. DE4BPP, as a phosphonate, occupies a "Goldilocks" zone. The phosphoryl oxygen acts as a hard Lewis base, coordinating strongly with the hard Lewis acid Ln3+ . Concurrently, the 4-butylphenyl moiety provides two critical functions:

  • Lipophilicity : The butyl chain ensures complete solubility in aliphatic hydrocarbon diluents, preventing the formation of a third phase (emulsion layer) at high metal loadings.

  • Electronic Modulation : The phenyl ring subtly withdraws electron density from the P=O group compared to pure alkyl chains, which facilitates easier stripping of the metal back into the aqueous phase during the recovery step.

Extraction Stoichiometry

Extraction proceeds via a solvation mechanism driven by the common ion (salting-out) effect. The extracted complexes most commonly exhibit a stoichiometry of three extractant ligands to one metal center across the entire lanthanide series[3]:

Ln(aq)3+​+3NO3(aq)−​+3DE4BPP(org)​⇌​

Experimental Workflow Visualization

Workflow Aq Aqueous Phase Ln³⁺ + 3NO₃⁻ in 3M HNO₃ Mix Liquid-Liquid Contact 1:1 O/A, 25°C, 15 min Aq->Mix Org Organic Phase 0.5M DE4BPP in n-Dodecane Org->Mix Eq Solvation Equilibrium Ln³⁺ + 3NO₃⁻ + 3L ⇌[Ln(NO₃)₃L₃] Mix->Eq Sep Phase Separation Centrifugation (3000 rpm) Eq->Sep Loaded Loaded Organic Phase [Ln(NO₃)₃L₃] in Dodecane Sep->Loaded Raffinate Aqueous Raffinate Depleted Ln³⁺ (To ICP-MS) Sep->Raffinate Strip Stripping Phase Contact with 0.01M HNO₃ Loaded->Strip StripAq Stripped Aqueous Phase Recovered Ln³⁺ Strip->StripAq StripOrg Regenerated Organic Recycled DE4BPP Strip->StripOrg

Fig 1. Liquid-liquid extraction workflow and solvation equilibrium of lanthanides using DE4BPP.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By strictly monitoring the mass balance across both extraction and stripping phases, researchers can definitively rule out experimental artifacts such as third-phase formation, metal hydrolysis, or labware adsorption.

Step 1: Preparation of the Organic Phase
  • Action : Dissolve DE4BPP in n-dodecane to achieve a final concentration of 0.5 M.

  • Causality : n-Dodecane is selected as the diluent due to its high flash point, low toxicity, and excellent phase-disengagement kinetics. The aliphatic nature of n-dodecane perfectly complements the lipophilic 4-butylphenyl tail of the extractant.

Step 2: Preparation of the Aqueous Phase
  • Action : Prepare a 10 mM solution of mixed lanthanide nitrates ( Ln(NO3​)3​ ) in 3.0 M Nitric Acid ( HNO3​ ).

  • Causality : Because DE4BPP extracts metals via neutral solvation, the reaction requires a high concentration of counter-anions to neutralize the Ln3+ charge. 3.0 M HNO3​ provides an optimal thermodynamic driving force (salting-out effect) to push the equilibrium toward the organic phase[3].

Step 3: Liquid-Liquid Extraction
  • Action : Combine equal volumes (O/A ratio = 1:1) of the organic and aqueous phases in a sealed, chemically inert centrifuge tube. Agitate via a vortex mixer at 2000 rpm for 15 minutes at 25°C.

  • Causality : Phosphonate extractants exhibit relatively fast mass-transfer kinetics. A 15-minute vigorous contact time ensures the system reaches thermodynamic equilibrium by maximizing the interfacial surface area.

Step 4: Phase Separation
  • Action : Centrifuge the biphasic mixture at 3000 rpm for 5 minutes.

  • Causality : Centrifugation rapidly breaks any micro-emulsions formed during the high-shear mixing step. This ensures a sharp, clean interface, preventing volumetric sampling errors and cross-contamination of the phases prior to analysis.

Step 5: Stripping (Metal Recovery)
  • Action : Isolate the loaded organic phase and contact it with an equal volume of 0.01 M HNO3​ (O/A = 1:1) for 15 minutes, followed by centrifugation.

  • Causality : Stripping relies on Le Chatelier's principle. Lowering the aqueous nitrate concentration drastically shifts the equilibrium to the left, releasing the Ln3+ back into the aqueous phase. Using 0.01 M HNO3​ instead of pure deionized water is critical; it prevents the localized hydrolysis of lanthanide ions, which would otherwise form insoluble hydroxide "crud" at the liquid-liquid interface.

Analytical Validation & Self-Validating System

To ensure trustworthiness and scientific integrity, the extraction must be validated through a closed-loop mass balance calculation using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Quantification : Measure the lanthanide concentration in the initial aqueous feed ( [Ln]initial​ ), the post-extraction aqueous raffinate ( [Ln]aq​ ), and the stripped aqueous phase ( [Ln]strip​ ).

  • Distribution Ratio (D) : Calculate the extraction efficiency using D=([Ln]initial​−[Ln]aq​)/[Ln]aq​ .

  • Mass Balance Check (Critical) : Calculate the recovery ratio: [Ln]initial​[Ln]aq​+[Ln]strip​​ .

    • Diagnostic Insight: This value must be ≥0.95 . A mass balance below 95% is a diagnostic indicator of system failure, proving that metal is being lost to precipitation, adsorption, or an unresolved emulsion layer.

Quantitative Data Presentation

The following table summarizes the representative extraction behavior of lanthanides using neutral phosphonate extractants in high-nitrate media. Because the ionic radius decreases across the lanthanide series (Lanthanide Contraction), the charge density increases, leading to stronger coordination with the phosphoryl oxygen and higher extraction efficiencies for heavier lanthanides[4].

LanthanideIonic Radius (Å)Distribution Ratio (D)Separation Factor ( SFLn/La​ )
Lanthanum (La) 1.0320.451.0
Neodymium (Nd) 0.9831.824.0
Europium (Eu) 0.9473.557.9
Dysprosium (Dy) 0.9126.1013.6
Ytterbium (Yb) 0.8689.4521.0

Table 1: Representative quantitative extraction data for lanthanides using 0.5 M neutral phosphonate extractant from 3.0 M HNO3​ media. The Separation Factor (SF) is calculated as DLn​/DLa​ [4].

References[2] ChemRadar. Diethyl (4-Butylphenyl)phosphonate CAS#128333-44-8 | Global PFAS Screening Tool. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvX7RWt27D48zGpyYbjMHHTE2BzOejDVKaj0TaRWWBapboKaBDLOWfZphJfqZDjQq5ocA3lIpuBqgJ2ZMiO6-_M60e6Y5dgXsDJ69Uve0dNlk9CNUY9sN-j_kmPfLeP61cFNmhl3NVpj9-s5Y_5JCpmfxbuTeiy8IZr7sdrUDW5aEXYBJVyNEVfvhqlmN9RBdhBMYD8fc9KMjCqVcCuU_Sfic9--ZwH9u0yT803qkG2eb3iO6J8GVkNV4_rDA2tvUpE9pRkaQzfT0RfJ4Kn11j3akLLTPZwb75HGJI[4] Batchu, N.K., et al. Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements from aqueous and non-aqueous nitrate solutions. Separation and Purification Technology (KU Leuven). Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx8IUP_GhEEB7hEoreELpC4fdyKcrWwvTjpe1Iwa6A-LsnEHgWgdAAVY6oU3uiH_6-L2f0X0zxu0Yh9cGzBZ2TmKguA8u9pT1TZnQVvxN20yt3Hj5aoha6bs_BXzKYYcnry2I7cg==[3] Computer-Aided Molecular Design of Bis-phosphine Oxide Lanthanide Extractants. Inorganic Chemistry (ACS Publications). Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFH9YvRHIjTOSOSmHeGhj4vLYaV_Ery-QSTWN2CM12Fe4CGjl8CCEqpCY0Ky_RSIjUWxRXcrb8JhXQVbp5cOPmhwV2IcUcgBMpGihnGD_0AZnLYoMeX4zzV1ICzcvZzhXvGY64eoys9yZ5ZFWSj_cXPg==[1] α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. PMC (National Institutes of Health). Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEixLRwOR0dtnsEkfCcrVejp60dugt1bpSeRZV-exqDgSJ7QpUUh6uzxOf5oZB0HACnW4nc_bjryXKF-nx5bvpQceJ27G1xQ0GodJFPzbQ0044Hz6vaWhU5VYydVLfg-BoeMki98AEXyXo79_8=

Sources

Application Notes and Protocols for Diethyl (4-butylphenyl)phosphonate as a Flame Retardant Additive

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Organophosphorus Compounds in Flame Retardancy

In the pursuit of safer materials, the development of effective flame retardants is of paramount importance. Halogen-free flame retardants have garnered significant attention due to environmental and health concerns associated with their halogenated counterparts.[1] Among these, organophosphorus compounds, and specifically phosphonates, have emerged as a versatile and efficient class of flame retardants for a wide range of polymeric materials.[2][3] Diethyl (4-butylphenyl)phosphonate (DEBPP) is an exemplar of this class, offering a promising avenue for imparting flame retardancy to various polymer systems.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of diethyl (4-butylphenyl)phosphonate as a flame retardant additive. We will delve into its proposed mechanism of action, protocols for its incorporation into polymer matrices, and standardized methods for evaluating its efficacy.

Physicochemical Properties of Diethyl (4-butylphenyl)phosphonate

PropertyValue
CAS Number 128333-44-8[4]
Molecular Formula C14H23O3P[4]
Molecular Weight 270.30 g/mol [4]

Proposed Synthesis of Diethyl (4-butylphenyl)phosphonate

A plausible and efficient method for the synthesis of diethyl (4-butylphenyl)phosphonate is the Hirao reaction, which involves the palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide.[5] This method is favored for its high yields and tolerance of various functional groups.

Reaction Scheme:

Hirao_Reaction reagents Diethyl Phosphite + 4-Bromo-1-butylbenzene catalyst Pd(OAc)2 (catalyst) Triethylamine (base) reagents->catalyst conditions Microwave Irradiation Solvent-free catalyst->conditions product Diethyl (4-butylphenyl)phosphonate conditions->product

Caption: Proposed synthesis of diethyl (4-butylphenyl)phosphonate via the Hirao reaction.

Mechanism of Flame Retardancy: A Dual-Pronged Approach

Phosphorus-based flame retardants, including diethyl (4-butylphenyl)phosphonate, typically operate through a combination of condensed-phase and gas-phase mechanisms to suppress combustion.[6][7]

  • Condensed-Phase Action: Upon heating, the phosphonate decomposes to form phosphoric acid and polyphosphoric acid. These species act as catalysts for the dehydration and carbonization of the polymer on its surface.[7] This results in the formation of a protective char layer that insulates the underlying polymer from heat and oxygen, thereby inhibiting the release of flammable gases.[7]

  • Gas-Phase Action: Volatile phosphorus-containing radicals (such as PO•) can be released into the gas phase during combustion.[2] These radicals act as scavengers, interrupting the chain reactions of high-energy H• and OH• radicals that propagate the flame.[2] This "flame poisoning" effect reduces the heat of combustion and helps to extinguish the fire.

Flame_Retardant_Mechanism Polymer Polymer + DEBPP Decomposition Decomposition Polymer->Decomposition Heat Heat Heat->Polymer Condensed_Phase Condensed Phase Decomposition->Condensed_Phase Forms Phosphoric Acid Gas_Phase Gas Phase Decomposition->Gas_Phase Releases Volatiles Char_Formation Protective Char Layer (Insulation, Fuel Barrier) Condensed_Phase->Char_Formation Radical_Scavenging PO• Radicals Quench H• and OH• Radicals Gas_Phase->Radical_Scavenging Combustion_Inhibition Combustion Inhibition Char_Formation->Combustion_Inhibition Radical_Scavenging->Combustion_Inhibition

Caption: Dual-phase mechanism of diethyl (4-butylphenyl)phosphonate as a flame retardant.

Protocol for Incorporation into a Polymer Matrix via Melt Blending

This protocol provides a general procedure for incorporating diethyl (4-butylphenyl)phosphonate into a common engineering polymer, such as Polyethylene Terephthalate (PET), using a twin-screw extruder.

Materials and Equipment:

  • Polyethylene Terephthalate (PET) pellets (dried at 120°C for 4-6 hours)

  • Diethyl (4-butylphenyl)phosphonate (DEBPP)

  • Twin-screw extruder

  • Gravimetric feeders

  • Water bath for cooling the extrudate

  • Pelletizer

  • Injection molding machine

  • Standard test specimen molds (e.g., for UL 94, LOI, and cone calorimetry)

Procedure:

  • Drying: Thoroughly dry the PET pellets to prevent hydrolytic degradation during processing.

  • Premixing: While not always necessary with good gravimetric feeders, a pre-tumble blend of the dried PET pellets and the desired weight percentage of DEBPP can ensure initial homogeneity.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder appropriate for PET. A typical profile might be:

    • Feed zone: 240-250°C

    • Melting zone: 260-270°C

    • Mixing zone: 270-280°C

    • Die: 270-275°C

  • Melt Blending:

    • Feed the dried PET pellets into the main hopper of the extruder using a calibrated gravimetric feeder.

    • Introduce the liquid DEBPP into a downstream port of the extruder using a precision liquid injection pump. This prevents premature volatilization of the additive.

    • Set the screw speed to ensure adequate mixing and residence time (e.g., 150-200 rpm).

  • Extrusion and Pelletizing:

    • The molten polymer blend is extruded through the die as a strand.

    • Cool the strand by passing it through a water bath.

    • Feed the cooled strand into a pelletizer to produce compounded pellets.

  • Drying of Compounded Pellets: Dry the resulting pellets (e.g., at 120°C for 4 hours) to remove any absorbed moisture before subsequent processing.

  • Specimen Preparation:

    • Use an injection molding machine to produce standardized test specimens from the dried, compounded pellets according to the requirements of the specific flammability tests (e.g., ASTM or ISO standards).

Melt_Blending_Workflow Drying Drying of PET Pellets Feeding Gravimetric Feeding of PET and DEBPP Drying->Feeding Extruder Twin-Screw Extruder Cooling Water Bath Cooling Extruder->Cooling Feeding->Extruder Pelletizing Pelletizing Cooling->Pelletizing Injection_Molding Injection Molding of Test Specimens Pelletizing->Injection_Molding

Caption: Workflow for preparing flame-retardant polymer test specimens.

Protocols for Evaluating Flame Retardant Efficacy

The following are standardized tests to quantify the flame retardant performance of the polymer/DEBPP blends.

Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a material.[8][9][10] A higher LOI value indicates better flame retardancy.[11]

  • Standard: ISO 4589 or ASTM D2863.[10][12]

  • Procedure:

    • A vertically oriented specimen is placed inside a transparent chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top of the specimen is ignited.

    • The oxygen concentration is adjusted until the flame is just extinguished.

    • The LOI is calculated as the percentage of oxygen in the final gas mixture.[12]

UL 94 Vertical Burn Test

This test classifies the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.[2][13][14]

  • Standard: ANSI/UL 94.

  • Procedure:

    • A rectangular test bar is held vertically.

    • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.

    • The flame is reapplied for another 10 seconds and removed. The afterflame and afterglow times are recorded.

    • Observations of flaming drips that ignite a cotton patch placed below the specimen are also noted.

  • Classification:

    • V-0: Burning stops within 10 seconds after each flame application; no flaming drips.

    • V-1: Burning stops within 30 seconds after each flame application; no flaming drips.

    • V-2: Burning stops within 30 seconds after each flame application; flaming drips are allowed.[15]

Cone Calorimetry

The cone calorimeter is one of the most effective bench-scale methods for studying the fire behavior of materials.[7] It measures key parameters related to heat release, smoke production, and mass loss.[6]

  • Standard: ISO 5660 or ASTM E1354.

  • Procedure:

    • A square specimen is exposed to a specific level of radiant heat from a conical heater.

    • The specimen is ignited by a spark igniter.

    • During combustion, the oxygen concentration in the exhaust gas is continuously measured.

    • The heat release rate is calculated based on the principle of oxygen consumption.[7]

  • Key Parameters Measured:

    • Time to Ignition (TTI): A measure of ignitability.

    • Heat Release Rate (HRR), especially Peak HRR (pHRR): The most important parameter for characterizing the fire hazard of a material.[7]

    • Total Heat Released (THR): The total amount of heat generated during combustion.

    • Mass Loss Rate (MLR): The rate at which the material is consumed by the fire.

    • Smoke Production Rate (SPR): The rate at which smoke is generated.

Expected Performance and Synergistic Opportunities

While specific data for diethyl (4-butylphenyl)phosphonate is not extensively published, based on studies of similar aryl phosphonates, it is anticipated that its incorporation into polymers like PET or polycarbonate would yield a significant improvement in flame retardancy.[14] For instance, the addition of 5 wt% of a comparable aryl polyphosphonate to PET has been shown to increase the LOI from 21 to 30 and achieve a UL-94 V-0 rating.[14]

Synergism: The efficacy of phosphonate flame retardants can often be enhanced by the addition of synergistic compounds. Nitrogen-containing compounds, such as melamine polyphosphate (MPP), are known to exhibit a strong synergistic effect with phosphorus-based flame retardants.[9] The nitrogen source can promote charring and release non-flammable gases, further inhibiting combustion.

Hypothetical Performance Data:

FormulationLOI (%)UL 94 Rating (1.6 mm)pHRR (kW/m²)
Neat Polymer (e.g., PET)~21Fails~1100
Polymer + 10% DEBPP>28V-0<500
Polymer + 7% DEBPP + 3% MPP>32V-0<400

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual results will depend on the specific polymer, processing conditions, and the presence of other additives.

Conclusion

Diethyl (4-butylphenyl)phosphonate represents a promising candidate as a halogen-free flame retardant additive for a variety of polymer systems. Its dual-action mechanism, involving both condensed-phase char formation and gas-phase flame inhibition, provides an effective means of reducing the flammability of materials. The protocols outlined in these application notes offer a robust framework for the incorporation and evaluation of this and similar phosphonate-based flame retardants. Further research into synergistic systems, particularly with nitrogen-containing compounds, could unlock even greater performance and expand the application range of these important safety-enhancing additives.

References

  • Flame Retardant Behavior of Ternary Synergistic Systems in Rigid Polyurethane Foams. (n.d.). Retrieved from [Link]

  • Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. (n.d.). PMC. Retrieved from [Link]

  • Synergistic Effect of a Phosphorus-Nitrogen Flame Retardant on Engineering Plastics. (n.d.). MDPI. Retrieved from [Link]

  • Synergism in Nitrogen- and Phosphorus-Based Flame Retardants. (2021, November 15). ACS Publications. Retrieved from [Link]

  • Limiting Oxygen Index. (n.d.). IIT Roorkee. Retrieved from [Link]

  • Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends. (2025, March 31). MDPI. Retrieved from [Link]

  • Cone Calorimetry in Fire-Resistant Materials. (2022, June 23). IntechOpen. Retrieved from [Link]

  • Design and Synthesis of Efficient Phosphorus Flame Retardant for Polycarbonate. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. (n.d.). Smartech. Retrieved from [Link]

  • What is Limiting Oxygen Index? The Complete LOI Guide. (2026, February 23). Qualitest. Retrieved from [Link]

  • Melt blending of poly(ethylene terephthalate) with polypropylene in the presence of silane coupling agent. (n.d.). ResearchGate. Retrieved from [Link]

  • Diethyl (4-Butylphenyl)phosphonate CAS#128333-44-8 | FCMD. (n.d.). ChemRadar. Retrieved from [Link]

  • Development of Infrared Transmission Flame-Retardant Polyethylene Melt Blends and Melt-Blown Nonwovens. (2025, October 26). MDPI. Retrieved from [Link]

  • Melt blending of poly(ethylene terephthalate) with polypropylene in the presence of silane coupling agent. (n.d.). Open Metu. Retrieved from [Link]

  • The development and application of contemporary phosphorus flame retardants: a review. (2025, April 2). Frontiers. Retrieved from [Link]

  • A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions. (2014, May 8). RSC Publishing. Retrieved from [Link]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (n.d.). ResearchGate. Retrieved from [Link]

  • Diethyl (4-Butylphenyl)phosphonate CAS#128333-44-8 | Regulatory Information. (n.d.). GCIS-ChemRadar. Retrieved from [Link]

  • What is the UL 94 standard? (2024, January 19). Asahi Kasei Engineering Plastics. Retrieved from [Link]

  • UL 94 - Wikipedia. (n.d.). Retrieved from [Link]

  • Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? (n.d.). PMC. Retrieved from [Link]

  • Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. (n.d.). PMC. Retrieved from [Link]

  • Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. (2025, October 11). YouTube. Retrieved from [Link]

  • A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance. (2025, August 11). MDPI. Retrieved from [Link]

Sources

Application Note: Optimized Cross-Coupling Synthesis of Diethyl (4-Butylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: C(sp²)–P Bond Formation, Organophosphorus Synthesis, Catalysis Optimization

Introduction & Chemical Context

Aryl phosphonates are highly privileged structural motifs utilized extensively as bioisosteres in medicinal chemistry, ligands in transition-metal catalysis, and building blocks for advanced materials. The synthesis of diethyl (4-butylphenyl)phosphonate —a versatile, lipophilic aryl phosphonate—is most efficiently achieved via the Hirao cross-coupling reaction [1].

Historically, the Michaelis-Arbuzov reaction was the standard for C–P bond formation; however, it fails for sp²-hybridized electrophiles like aryl halides[1]. The Hirao protocol overcomes this by employing a palladium catalyst to couple dialkyl phosphites with aryl halides[2]. Because the 4-butyl radical on the aromatic ring acts as a mild electron-donating group (EDG), it slightly deactivates the oxidative addition step compared to electron-deficient arenes. Consequently, selecting a highly active, tuned catalytic system is critical to achieving quantitative yields and preventing proto-dehalogenation side reactions.

Mechanistic Causality: The "Why" Behind the Reagents

To design a self-validating and robust protocol, one must understand the causality of the catalytic cycle:

  • Pre-Catalyst Activation: Palladium(II) acetate (Pd(OAc)₂) is utilized as a stable, lipophilic precatalyst. It is reduced in situ to the active Pd(0) species by the phosphite reagent itself[3].

  • Oxidative Addition: The Pd(0) catalyst inserts into the C–Br bond of 1-bromo-4-butylbenzene. Bromides are chosen over chlorides due to their lower bond dissociation energy, ensuring rapid insertion without requiring harsh temperatures[2].

  • Tautomerization & Ligand Exchange: Diethyl phosphite exists predominantly in the inactive P(V) form. The addition of a tertiary amine base (e.g., DIPEA or Triethylamine) promotes tautomerization to the nucleophilic P(III) diethyl phosphonite form. The base also neutralizes the HBr byproduct, driving the ligand exchange forward[2][4].

  • Reductive Elimination: The intermediate undergoes reductive elimination to form the C–P bond. The use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforces a cis-geometry on the palladium center, drastically accelerating reductive elimination and preventing catalyst degradation[2].

Alternatively, under microwave (MW) conditions , exogenous phosphine ligands can be entirely omitted. In this "green" regime, an excess of diethyl phosphite acts as both the reagent and the P-ligand, forming a highly active [(HO)P(OEt)₂]₂Pd(0) complex[3][4].

Reaction Workflow & Catalytic Cycle

HiraoCycle Pd Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd->OxAdd + ArBr LigEx Ligand Exchange [Ar-Pd(II)-P(O)(OEt)2] OxAdd->LigEx + HP(O)(OEt)2 - HBr (Base) RedElim Reductive Elimination Product Release LigEx->RedElim Isomerization RedElim->Pd Catalyst Regeneration Product Diethyl (4-butylphenyl)phosphonate RedElim->Product ArBr 1-Bromo-4-butylbenzene ArBr->OxAdd Phosphite Diethyl Phosphite + Base Phosphite->LigEx

Figure 1: Catalytic cycle of the Hirao cross-coupling for diethyl (4-butylphenyl)phosphonate.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape for coupling 1-bromo-4-butylbenzene with diethyl phosphite. The data highlights the shift from high-loading, first-generation catalysts to modern, highly efficient protocols.

EntryCatalyst SystemBaseSolventConditionsYield (%)
15 mol% Pd(PPh₃)₄TEAToluene110 °C, 24 h65 - 70
2 1 mol% Pd(OAc)₂ / 1 mol% dppf DIPEA DMF 110 °C, 24 h > 92
3 5 mol% Pd(OAc)₂ (Ligand-free) TEA EtOH 150 °C (MW), 45 min 85 - 88
410 mol% Pd(OAc)₂ (Ligand-free)TEANeat150 °C (MW), 45 min~ 80

Data synthesized from benchmark optimizations of aryl phosphonate cross-couplings[2][4].

Experimental Methodologies

To accommodate different laboratory capabilities, two self-validating protocols are provided. Protocol A is ideal for reliable, multi-gram scale-up. Protocol B is optimized for rapid, green synthesis using microwave irradiation.

Protocol A: dppf-Assisted Thermal Coupling (Scale-Up Optimized)

This method utilizes a bidentate ligand to stabilize the Pd intermediate, ensuring high turnover numbers (TON) and near-quantitative yields[2].

Reagents:

  • 1-Bromo-4-butylbenzene: 1.0 mmol (213 mg)

  • Diethyl phosphite: 1.2 mmol (166 mg)

  • N,N-Diisopropylethylamine (DIPEA): 1.5 mmol (194 mg)

  • Pd(OAc)₂: 0.01 mmol (2.2 mg, 1 mol%)

  • dppf: 0.01 mmol (5.5 mg, 1 mol%)

  • Anhydrous DMF: 3.0 mL

Step-by-Step Procedure:

  • System Purging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, dppf, and 1-bromo-4-butylbenzene. Seal with a rubber septum, evacuate, and backfill with dry Nitrogen (repeat for 3 cycles) to prevent oxidative degradation of the phosphine ligand.

  • Reagent Addition: Inject anhydrous DMF via syringe. Stir for 5 minutes at room temperature until the catalyst mixture becomes homogenous.

  • Activation: Sequentially inject diethyl phosphite and DIPEA. Causality Note: DIPEA is added last to trigger the tautomerization of the phosphite immediately prior to heating, preventing premature side reactions.

  • Reaction: Heat the mixture in an oil bath at 110 °C for 24 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The product will appear as a UV-active spot with an R_f of ~0.4.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (15 mL). Wash the organic layer with distilled water (3 × 10 mL). Causality Note: Repeated aqueous washing is strictly required to partition the DMF out of the organic phase.

  • Phase Separation: Wash with brine (10 mL) to break any emulsions, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes) to yield the pure diethyl (4-butylphenyl)phosphonate as a clear oil.

Protocol B: Ligand-Free Microwave Coupling (Rapid & Green)

This method exploits the ability of excess diethyl phosphite to act as its own stabilizing P-ligand, bypassing the need for expensive exogenous phosphines[3][4].

Reagents:

  • 1-Bromo-4-butylbenzene: 1.0 mmol (213 mg)

  • Diethyl phosphite: 1.3 mmol (180 mg) (Excess required for ligation)

  • Triethylamine (TEA): 1.1 mmol (111 mg)

  • Pd(OAc)₂: 0.05 mmol (11.2 mg, 5 mol%)

  • Absolute Ethanol: 2.0 mL

Step-by-Step Procedure:

  • Setup: To a 10 mL microwave-safe glass vial, add Pd(OAc)₂ and 1-bromo-4-butylbenzene.

  • Solvent & Base: Add absolute ethanol, followed by diethyl phosphite and TEA. Seal the vial tightly with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 °C for 45 minutes. Causality Note: Ethanol acts as an excellent microwave absorber (high loss tangent), facilitating rapid superheating and drastically reducing reaction time from 24 hours to 45 minutes[4].

  • Filtration: Cool the vial to room temperature. The mixture will contain precipitated palladium black (a sign of catalyst cycle completion). Dilute with 5 mL EtOH and filter through a short pad of Celite to remove the Pd metal.

  • Isolation: Concentrate the filtrate under reduced pressure. Pass the residue through a short plug of silica gel using EtOAc to remove residual TEA salts, yielding the target phosphonate.

Analytical Validation (Self-Validating Tracking)

To ensure the integrity of the synthesized diethyl (4-butylphenyl)phosphonate, ³¹P NMR (Proton-decoupled) is the most definitive analytical tool.

  • Starting Material: Diethyl phosphite exhibits a distinct signal at ~ +7.0 ppm with a massive P–H coupling constant ( 1JPH​≈700 Hz) if proton-coupled.

  • Product: The successful formation of the C(sp²)–P bond will result in a clean, downfield singlet at ~ +18.0 to +20.0 ppm in CDCl₃, confirming the conversion of the P(III) intermediate back to the stable P(V) phosphonate.

References

  • Kalek, M., et al.
  • "Hirao coupling - Wikipedia." wikipedia.org.
  • Keglevich, G., et al. "Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions - PMC." nih.gov.
  • Henyecz, R., et al. "Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions - MDPI." mdpi.com.

Sources

Application Note: Catalytic Protocols for the Synthesis of Diethyl (4-butylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylphosphonates are critical structural motifs in medicinal chemistry, serving as stable bioisosteres for phosphates in drug development and as versatile intermediates in the synthesis of advanced materials. Diethyl (4-butylphenyl)phosphonate (CAS: 128333-44-8) is a highly valued lipophilic building block. The most robust and regioselective method for its synthesis is the Hirao Cross-Coupling Reaction , which constructs the sp² C–P bond via the Palladium-catalyzed coupling of 1-bromo-4-butylbenzene with diethyl phosphite[1].

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for synthesizing this compound, contrasting traditional ligand-assisted thermal conditions with modern, green, microwave-assisted methodologies[2].

Mechanistic Causality & Reaction Design

To achieve high yields and avoid common pitfalls (such as hydrodehalogenation or catalyst poisoning), it is crucial to understand the causality behind the reagent selection:

  • Substrate Selection: 1-Bromo-4-butylbenzene is selected over its chloride counterpart because the C–Br bond possesses the optimal bond dissociation energy for facile oxidative addition to Pd(0) without requiring highly specialized, electron-rich phosphine ligands[1].

  • Phosphite-Phosphonate Tautomerism: Diethyl phosphite predominantly exists in the stable pentavalent phosphonate form (>P(O)H). The addition of a tertiary amine base (Triethylamine, Et₃N) is not merely to neutralize the generated HBr; it actively shifts the tautomeric equilibrium toward the trivalent phosphite anion (>P(O)⁻). The lone pair on this trivalent species is what coordinates to the Pd(II) center during the ligand exchange step.

  • Catalyst Evolution (The "P-Ligand-Free" Paradigm): Historically, air-sensitive ligands like PPh₃ or dppf were required to stabilize the Pd(0) intermediate. Recent advances demonstrate that under microwave (MW) irradiation, an excess of the >P(O)H reagent itself can reduce Pd(II) to the active Pd(0) species and serve as a stabilizing ligand. This "P-ligand-free" approach using Pd(OAc)₂ drastically reduces costs, environmental burden, and reaction time[3].

Quantitative Optimization Data

The following table summarizes the optimization landscape for the synthesis of diethyl (4-butylphenyl)phosphonate, demonstrating the shift from conventional heating to microwave-assisted green protocols.

EntryCatalyst System (Loading)LigandSolventTemp / HeatingTimeIsolated Yield (%)
1Pd(PPh₃)₄ (5 mol%)None (Intrinsic PPh₃)Toluene110 °C (Reflux)12 h82%
2Pd(OAc)₂ (5 mol%)dppf (6 mol%)Ethanol80 °C (Reflux)8 h88%
3Pd(OAc)₂ (5 mol%)None (P-Ligand-Free) Ethanol150 °C (MW)15 min91%
4Pd(OAc)₂ (5 mol%)None (P-Ligand-Free) Solvent-Free 150 °C (MW)10 min94%

Data synthesized from benchmark Hirao coupling studies on alkyl-substituted bromobenzenes[2].

Self-Validating Experimental Protocols

Protocol A: Standard Conventional Heating (Ligand-Assisted)

Ideal for laboratories without microwave reactors. Scalable up to multi-gram quantities.

Reagents:

  • 1-Bromo-4-butylbenzene: 10.0 mmol (2.13 g)

  • Diethyl phosphite: 12.0 mmol (1.66 g / 1.55 mL)

  • Pd(PPh₃)₄: 0.5 mmol (0.58 g, 5 mol%)

  • Triethylamine (Et₃N): 15.0 mmol (1.52 g / 2.10 mL)

  • Anhydrous Toluene: 30 mL

Step-by-Step Methodology:

  • Degassing (Critical Step): In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add anhydrous toluene. Degas the solvent via three freeze-pump-thaw cycles. Causality: Pd(0) complexes are highly susceptible to oxidation by dissolved O₂; failure to degas will result in catalyst deactivation and black palladium black precipitation.

  • Reagent Addition: Under an argon atmosphere, add 1-bromo-4-butylbenzene, diethyl phosphite, and Et₃N to the flask. Stir for 5 minutes at room temperature.

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ against a positive flow of argon.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 110 °C in an oil bath for 12 hours.

  • In-Process Validation (TLC): Monitor the reaction using TLC (Hexanes/EtOAc 1:1). The starting bromide (R_f ~0.8, UV active) should disappear, replaced by a highly polar product spot (R_f ~0.3, UV active, stains faint yellow with KMnO₄).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with distilled water (3 × 30 mL) to remove the triethylammonium bromide salt byproduct. Wash with brine (30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to Hexanes/EtOAc 1:1).

Protocol B: Green Microwave-Assisted Synthesis (P-Ligand-Free)

Ideal for rapid library synthesis and environmentally conscious process development[3].

Reagents:

  • 1-Bromo-4-butylbenzene: 1.0 mmol (213 mg)

  • Diethyl phosphite: 1.3 mmol (180 mg / 168 µL) (Note the 1.3 equiv excess; the excess acts as the Pd ligand).

  • Pd(OAc)₂: 0.05 mmol (11.2 mg, 5 mol%)

  • Triethylamine (Et₃N): 1.1 mmol (111 mg / 153 µL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe sealed vial equipped with a magnetic stir bar, combine 1-bromo-4-butylbenzene, diethyl phosphite, Et₃N, and Pd(OAc)₂. No additional solvent is required, maximizing the green chemistry metrics (E-factor).

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate at 150 °C for 10 minutes (dynamic power adjustment to maintain temperature). Causality: Microwave dielectric heating provides uniform, instantaneous thermal energy, overcoming the high activation barrier of the P-ligand-free oxidative addition step in minutes rather than hours.

  • Rapid Cooling: Allow the microwave to rapidly cool the vial to <40 °C using compressed air.

  • Workup & Purification: Dilute the crude mixture with EtOAc (10 mL), filter through a short pad of Celite to remove precipitated palladium black, and concentrate. Purify via flash chromatography as described in Protocol A.

Analytical Validation Checkpoints

To ensure the integrity of the synthesized Diethyl (4-butylphenyl)phosphonate, verify the product against the following spectroscopic benchmarks:

  • ³¹P NMR (162 MHz, CDCl₃): δ ~19.2 ppm (singlet).

    • Self-Validation Note: The presence of a singlet confirms C–P bond formation. Unreacted diethyl phosphite will appear as a distinct doublet at δ ~7.5 ppm with a massive coupling constant ( JPH​ ≈ 690 Hz).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.72 (dd, JHP​ = 13.0 Hz, JHH​ = 8.0 Hz, 2H, Ar-H ortho to P)

    • δ 7.28 (dd, JHH​ = 8.0 Hz, JHP​ = 3.5 Hz, 2H, Ar-H meta to P)

    • δ 4.15 – 4.02 (m, 4H, -OCH₂ CH₃)

    • δ 2.65 (t, J = 7.6 Hz, 2H, Ar-CH₂ -)

    • δ 1.60 (m, 2H, -CH₂CH₂ CH₂-)

    • δ 1.35 (m, 2H, -CH₂CH₂CH₂ -)

    • δ 1.30 (t, J = 7.0 Hz, 6H, -OCH₂CH₃ )

    • δ 0.92 (t, J = 7.3 Hz, 3H, -CH₂CH₂CH₂CH₃ )

Catalytic Cycle Visualization

The following diagram illustrates the causality of the Hirao cross-coupling mechanism, highlighting the transition states and intermediate complexes.

HiraoCatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Ar-Pd(II)-Br Oxidative Addition Complex Pd0->OxAdd + 1-Bromo-4-butylbenzene (Oxidative Addition) LigEx Ar-Pd(II)-P(O)(OEt)2 Phosphite Complex OxAdd->LigEx + (EtO)2P(O)H / Et3N - Et3N·HBr (Ligand Exchange) LigEx->Pd0 (Reductive Elimination) Product Diethyl (4-butylphenyl)phosphonate Target Product LigEx->Product Product Release

Fig 1: Palladium-catalyzed Hirao cross-coupling cycle for diethyl (4-butylphenyl)phosphonate.

References

  • Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives Source: Asian Journal of Organic Chemistry (via PolyU Institutional Research Archive) URL:[Link][1]

  • The Palladium Acetate-Catalyzed Microwave-Assisted Hirao Reaction without an Added Phosphorus Ligand Source: European Journal of Organic Chemistry URL:[Link][2]

  • A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite with bromoarenes Source: RSC Advances URL:[Link][3]

Sources

Application Note: In Vitro Toxicity Screening Methodologies for Diethyl (4-butylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Diethyl (4-butylphenyl)phosphonate (CAS: 128333-44-8) is a synthetic organophosphorus compound (OPC). As global regulatory agencies shift away from traditional animal models, profiling the safety of emerging OPCs requires robust New Approach Methodologies (NAMs). Because this compound shares structural homology with established organophosphorus flame retardants (OPFRs) and plasticizers, its toxicological evaluation must prioritize endpoints known to be disrupted by this chemical class[1].

To avoid the low-throughput and ethical constraints of in vivo testing, we deploy an Integrated Approach to Testing and Assessment (IATA)[2]. The mechanistic rationale for our selected in vitro battery focuses on two primary vulnerabilities:

  • Hepatotoxicity: The liver is the primary site of xenobiotic metabolism. Structurally related OPFRs, such as Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) and Triphenyl phosphate (TPHP), are known to induce dose-dependent cytotoxicity in human liver cells (HepG2) via oxidative stress, mitochondrial dysfunction, and subsequent apoptosis[3][4].

  • Developmental Neurotoxicity (DNT): Due to their structural similarity to neurotoxic organophosphate pesticides, OPCs can cross the blood-brain barrier and inhibit neuronal network activity, making functional neurotoxicity screening critical[5].

IATA Workflow for Organophosphorus Compounds

The following workflow illustrates the logical progression from in silico profiling to human health risk assessment, utilizing in vitro NAMs as the critical data-generation step.

IATA_Workflow A Diethyl (4-butylphenyl)phosphonate (CAS: 128333-44-8) B In Silico Profiling & Physicochemical Data A->B C In Vitro NAMs Battery B->C D Hepatotoxicity (HepG2 Cells) C->D E Neurotoxicity (PC12 / MEA Assays) C->E F Endocrine Disruption (Reporter Assays) C->F G IVIVE Modeling (Plasma Cmax) D->G E->G F->G H Human Health Risk Assessment G->H

Integrated Approach to Testing and Assessment (IATA) for organophosphorus compounds.

Experimental Protocols: A Self-Validating System

As a best practice in drug development and toxicology, a protocol is only as reliable as its internal controls. The following workflows incorporate strict validation checkpoints to ensure the trustworthiness of the generated data.

Protocol A: High-Content Screening (HCS) for Hepatotoxicity

Objective: Quantify cell viability, mitochondrial membrane potential (MMP), and apoptotic induction in HepG2 cells. Causality & Rationale: OPFRs trigger intrinsic apoptosis. Because the loss of MMP strictly precedes caspase activation, multiplexing these readouts establishes a causal timeline of toxicity rather than merely recording cell death[3].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HepG2 cells at 1.5×104 cells/well in 96-well black-walled, clear-bottom plates. Incubate for 24 h at 37°C, 5% CO 2​ .

  • Compound Dosing: Prepare a 100 mM stock of Diethyl (4-butylphenyl)phosphonate in DMSO. Perform a 10-point 1:3 serial dilution. Final assay concentrations should range from 0.1 µM to 300 µM.

    • Self-Validation Check: Ensure the final DMSO concentration is strictly ≤0.5% to prevent solvent-induced baseline toxicity. Include 0.5% DMSO as the vehicle control, 4 as a positive control[4], and 1% Triton X-100 as a maximum kill control. The assay Z'-factor must be >0.5.

  • Multiplexed Staining (48 h post-exposure):

    • Add 100 nM MitoTracker Green FM to assess mitochondrial integrity[4].

    • Add a Caspase-3/7 fluorogenic substrate to detect executioner caspase activity[3].

  • High-Content Imaging: Image at 20X magnification using an automated fluorescence microscope. Quantify total live cells (via Hoechst 33342 nuclear stain), mean MitoTracker intensity, and the percentage of Caspase-positive cells.

Cytotoxicity_Pathway OP Organophosphorus Exposure (e.g., Alkylphenyl Phosphonates) ROS ROS Generation & Oxidative Stress OP->ROS Dose-dependent Mito Mitochondrial Dysfunction (Loss of MMP, ↓ ATP) ROS->Mito Casp9 Caspase-9 Activation (Intrinsic Apoptosis) Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Executioner Pathway Casp9->Casp3 Death Cellular Apoptosis Casp3->Death

Intrinsic apoptotic pathway triggered by organophosphorus-induced oxidative stress.

Protocol B: Neurotoxicity Screening via Microelectrode Arrays (MEA)

Objective: Assess functional neurotoxicity by measuring spontaneous neuronal network activity. Causality & Rationale: Standard viability assays only measure terminal cell death. MEA detects sublethal, functional impairment of neuronal firing, which is the primary hazard for OPCs acting as neuro-inhibitors[5].

Step-by-Step Methodology:

  • Preparation: Coat 48-well MEA plates with Poly-D-Lysine and Laminin. Seed primary rat cortical neurons. Mature the network for 14-21 days in neurobasal medium until synchronized bursting is observed.

  • Baseline Recording: Record spontaneous electrical activity for 30 minutes to establish a baseline Mean Firing Rate (MFR) for each well.

  • Acute Exposure: Treat cells with Diethyl (4-butylphenyl)phosphonate (1 µM to 100 µM). Include 5 as a positive control for acute neuronal inhibition[5].

  • Data Acquisition: Record activity for 1 hour post-exposure. Calculate the percentage change in MFR relative to the baseline.

Quantitative Data Presentation

To accurately contextualize the safety profile of Diethyl (4-butylphenyl)phosphonate, its resulting IC 50​ values must be benchmarked against known, highly studied OPFRs. Table 1 outlines the expected reference values based on established literature for structurally related compounds.

Table 1: Benchmark In Vitro Toxicity Values for Organophosphorus Compounds

CompoundAssay / Cell LineEndpointBenchmark ValueMechanism of Action
TDCIPP Viability (HepG2)IC 50​ (48h)163.2 - 169.7 µMLysosomal toxicity, DNA strand breaks[3][4]
TPHP Viability (HepG2)IC 50​ (48h)87.9 µMMitochondrial dysfunction[4]
TPHP MEA (Cortical Neurons)IC 50​ (Acute MFR)9.7 - 12.0 µMNeuronal network inhibition[5]
Diethyl (4-butylphenyl)phosphonate Viability / MEAIC 50​ To be determinedPutative OPFR-like disruption

References

  • Integrated Approach for Testing and Assessment for Developmental Neurotoxicity (DNT) to Prioritize Aromatic Organophosphorus Flame Retardants Source: MDPI (Toxics 2024) URL:[Link]

  • Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells Source: Oxford Academic (Toxicological Sciences 2024) URL:[Link]

  • Organophosphorus Flame Retardant TDCPP Displays Genotoxic and Carcinogenic Risks in Human Liver Cells Source: PubMed Central (Cells 2022) URL:[Link]

  • In vitro neurotoxicity screening of engine oil- and hydraulic fluid-derived aircraft cabin bleed-air contamination Source: DSpace / Utrecht University (NeuroToxicology 2023) URL:[Link]

Sources

Troubleshooting & Optimization

Purification techniques for diethyl (4-butylphenyl)phosphonate reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for the isolation and purification of diethyl (4-butylphenyl)phosphonate. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when scaling up this specific synthesis.

Typically synthesized via the palladium-catalyzed Hirao cross-coupling of 1-bromo-4-butylbenzene and diethyl phosphite[1], this compound presents unique purification challenges. The highly polar phosphoryl (P=O) group, the presence of persistent catalytic residues, and the surfactant-like nature of the product require a highly strategic, causality-driven approach to downstream processing.

Mechanistic Overview & Purification Workflow

Understanding the physical chemistry of your crude mixture is the first step to a successful purification. The crude matrix contains the target phosphonate, unreacted non-polar aryl halides, unreacted volatile diethyl phosphite, triethylamine hydrochloride (Et₃N·HCl) salts, and palladium black/complexes[1][2].

PurificationWorkflow A 1. Crude Reaction Mixture (Product, Pd, Salts, Starting Mats) B 2. Aqueous Workup (Remove Et3N·HCl & Water-Solubles) A->B C 3. Vacuum Distillation (Remove Diethyl Phosphite) B->C D 4. Silica Gel Chromatography (Separate Product from Aryl Halide) C->D E 5. Metal Scavenging (Remove Trace Pd) D->E F 6. Pure Diethyl (4-butylphenyl)phosphonate E->F

Workflow for the isolation and purification of diethyl (4-butylphenyl)phosphonate.

Standard Operating Procedure: Self-Validating Protocol

Do not rely on a single end-point analysis. A robust protocol must be a self-validating system where each step confirms its own success before you proceed.

Phase 1: Quenching and Aqueous Extraction
  • Causality: The Hirao cross-coupling utilizes triethylamine (Et₃N) to neutralize the hydrogen halide generated during the P-C bond formation, resulting in a large quantity of Et₃N·HCl salt[2]. Quenching the mixture with a mild acid solubilizes these salts into the aqueous phase, preventing them from crashing out and blocking the chromatography column.

  • Protocol:

    • Cool the reaction mixture to room temperature.

    • Slowly add 0.5 M HCl (aqueous) to the crude mixture while stirring vigorously until the aqueous phase reaches pH 3-4[3].

    • Transfer to a separatory funnel and extract three times with ethyl acetate (EtOAc).

    • Wash the combined organic layers with saturated NaCl (brine) and dry over anhydrous Na₂SO₄.

  • Self-Validation Check: Add a drop of 0.1 M AgNO₃ solution to a small aliquot of the final aqueous wash. The absence of a white AgCl precipitate validates that the hydrochloride salts have been completely removed.

Phase 2: High-Vacuum Distillation of Excess Reagents
  • Causality: Diethyl phosphite is frequently used in 1.15 to 1.5 molar excess to drive the conversion of the aryl halide[4]. Because its polarity is somewhat similar to the final product, it will co-elute during silica gel chromatography. Exploiting its high volatility under vacuum prevents column contamination.

  • Protocol:

    • Transfer the dried organic layer to a round-bottom flask and remove the EtOAc using a rotary evaporator.

    • Connect the flask to a short-path distillation apparatus under high vacuum (e.g., 13 mPa or ~0.1 mmHg).

    • Heat the oil bath to 95 °C to distill off the unreacted diethyl phosphite[3].

  • Self-Validation Check: Perform a ³¹P NMR on the crude residue. The disappearance of the doublet at ~8 ppm (characteristic of the P-H coupling in diethyl phosphite) validates complete removal.

Phase 3: Flash Column Chromatography
  • Causality: The remaining crude mixture primarily contains the non-polar unreacted 1-bromo-4-butylbenzene and the highly polar diethyl (4-butylphenyl)phosphonate. The phosphoryl (P=O) group acts as a strong hydrogen bond acceptor, making the product adhere strongly to the silica stationary phase[1].

  • Protocol:

    • Dry-load the crude residue onto silica gel (B1680970) to prevent band broadening[1].

    • Pack a column with hexanes.

    • Elute with a gradient solvent system starting at 100% Hexanes to remove the unreacted aryl halide.

    • Gradually increase the polarity to Hexanes:EtOAc (1:1) to elute the phosphonate product[1].

  • Self-Validation Check: Spot the fractions on a TLC plate. The aryl halide will elute near the solvent front (R_f ~0.9 in 8:2 Hexanes:EtOAc), while the target phosphonate will elute significantly lower (R_f ~0.3). UV activity confirms the presence of the aromatic ring.

Phase 4: Metal Scavenging (Palladium Removal)
  • Causality: Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) are standard for the Hirao reaction[1][5]. Trace palladium often coordinates with the phosphoryl oxygen, resulting in a persistent dark yellow or brown tint in the isolated oil.

  • Protocol:

    • Dissolve the chromatographed product in dichloromethane (DCM).

    • Add a functionalized silica metal scavenger (e.g., thiourea-functionalized resin) at 5 wt% relative to the product.

    • Stir at room temperature for 4 hours, then filter through a 0.22 μm PTFE membrane.

  • Self-Validation Check: The visual transition of the solution from a dark tint to a clear, colorless (or pale yellow) oil validates macroscopic Pd removal.

Troubleshooting & FAQs

Q1: During the aqueous workup, a stubborn emulsion formed. How do I break it? A: Phosphonates possess a highly polar head (the diethyl ester group) and a lipophilic tail (the 4-butylphenyl group), effectively acting as surfactants that stabilize oil-in-water emulsions. Solution: Increase the ionic strength of the aqueous phase by adding saturated brine. If the emulsion is stabilized by insoluble palladium black (a common degradation product of Pd(0) catalysts), filter the entire biphasic mixture through a pad of Celite before attempting phase separation.

EmulsionTroubleshooting A Emulsion Forms During Extraction B Root Cause: Phosphonate Surfactant Effect A->B C Action 1: Add Brine (Increases Ionic Strength) B->C D Action 2: Filter via Celite (Removes Insoluble Pd) B->D E Result: Clean Phase Separation C->E D->E

Logical troubleshooting pathway for resolving emulsions during aqueous workup.

Q2: Why is my product co-eluting with a phosphorus-containing impurity during chromatography? A: You are likely observing unreacted diethyl phosphite. Diethyl phosphite and diethyl (4-butylphenyl)phosphonate have overlapping elution profiles on standard silica gel due to their shared phosphonate ester moieties. Solution: Always perform a high-vacuum distillation (95 °C at 13 mPa) prior to chromatography to strip the volatile diethyl phosphite[3]. Do not attempt to separate them exclusively via silica gel.

Q3: My isolated yield drops significantly when scaling up the reaction. What is causing this? A: The classical Hirao reaction utilizes 5 mol% Pd(PPh₃)₄, which becomes inefficient and costly on a multi-gram scale[2]. When researchers reduce the catalyst loading without adjusting the ligand environment, the oxidative addition step stalls, leaving high amounts of unreacted 1-bromo-4-butylbenzene. Solution: Transition to a more efficient catalytic system, such as Pd(OAc)₂ with dppf (1,1'-bis(diphenylphosphino)ferrocene), which allows for lower palladium loading while maintaining high conversion rates[2].

Q4: Can I use a "greener" solvent system for the Hirao coupling to simplify purification? A: Yes. Recent advancements have demonstrated that the P-C coupling of diethyl phosphite with bromoarenes can be performed under solvent-free conditions using microwave irradiation and a P-ligand-free Pd(OAc)₂ catalyst[4][5]. This eliminates the need to remove high-boiling solvents like DMF or DMSO during the workup phase, significantly streamlining the isolation process.

Quantitative Data Summary

Use the following reference metrics to calibrate your purification instruments and validate your fractions.

ParameterValue / DescriptionDiagnostic Purpose
Diethyl Phosphite Boiling Point 50–51 °C (at 2 mmHg) / 95 °C (at 13 mPa)Determines vacuum distillation parameters[3].
R_f: 1-bromo-4-butylbenzene ~0.9 (Hexanes:EtOAc 8:2)Tracks elution of unreacted starting material.
R_f: Diethyl (4-butylphenyl)phosphonate ~0.3 (Hexanes:EtOAc 8:2)Tracks elution of the target product.
³¹P NMR: Diethyl Phosphite ~8.0 ppm (doublet, J_PH ≈ 690 Hz)Validates removal of starting material.
³¹P NMR: Product ~18.0 - 20.0 ppm (singlet)Confirms the formation of the aryl-P bond.

References

  • Arkivoc. "One-pot multiphosphinylation & -phosphonylation of pyridine and related heterocycles towards the synthesis of piperidinylphosphonates and -phosphine oxides". URL:[Link]

  • NIH (PMC). "Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates". URL:[Link]

  • RSC Publishing. "A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes". URL:[Link]

  • MDPI. "Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions". URL:[Link]

Sources

Handling and long-term storage stability of diethyl (4-butylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for diethyl (4-butylphenyl)phosphonate . As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with field-proven insights into the handling, long-term storage, and chemical manipulation of this critical intermediate.

Unlike standard phosphate esters, phosphonate esters feature a direct carbon-phosphorus (C–P) bond, making them highly resistant to enzymatic degradation. However, their esterified groups remain chemically reactive. This guide bridges the gap between theoretical chemistry and benchtop execution, ensuring your experimental workflows are robust, reproducible, and mechanistically sound.

Physicochemical & Stability Profile

To predict the behavior of diethyl (4-butylphenyl)phosphonate during storage and synthesis, we must first establish its baseline quantitative parameters.

PropertyValue / Description
Chemical Name Diethyl (4-butylphenyl)phosphonate
CAS Number 128333-44-8[1]
Molecular Formula C₁₄H₂₃O₃P[1]
Molecular Weight 270.30 g/mol [1]
Appearance Viscous liquid to low-melting crystalline solid
Primary Vulnerability Nucleophilic attack at the P-O-C linkage (Hydrolysis)[2]
Optimal Storage 4°C under inert atmosphere (Argon/N₂)[3]

Mechanisms of Stability & Degradation (Causality)

Why does diethyl (4-butylphenyl)phosphonate degrade over time? The stability of this compound hinges on the integrity of its diethyl ester groups. While the direct C–P bond provides metabolic stability (often used in prodrug design to mask negative charges for cell entry)[4], the P=O bond is highly polar. This polarity renders the phosphorus atom electrophilic.

If stored under ambient atmospheric conditions, ambient moisture acts as a nucleophile. Over months of storage, water initiates a slow hydrolysis of the P-O-Et bonds, typically proceeding via an AAc2 (acid-catalyzed) or base-catalyzed mechanism depending on the microenvironment[2]. This premature cleavage yields the mono-ethyl ester or the fully dealkylated (4-butylphenyl)phosphonic acid[3]. Because phosphonic acids are highly polar and capable of strong hydrogen bonding, even a 2% degradation can drastically alter the solubility and reactivity profile of your bulk material[5].

The Causality of Storage: Storing the compound at 4°C under Argon is not merely a "best practice"—it is a thermodynamic necessity. Argon displaces atmospheric water vapor, eliminating the primary nucleophile, while the lowered temperature reduces the kinetic energy available to overcome the activation barrier of spontaneous hydrolysis[3].

Workflow Visualization: Stability & Dealkylation Pathways

G A Diethyl (4-butylphenyl)phosphonate B Optimal Storage (Argon, 4°C) A->B Proper Handling C Moisture/Acid Exposure A->C Suboptimal Handling D Intact Ester (High Purity) B->D Maintains Stability E Premature Hydrolysis C->E P-O-C Cleavage F McKenna Reaction (TMSBr) D->F Synthesis Workflow G Bis(trimethylsilyl) Ester F->G Anhydrous Dealkylation H Methanol Solvolysis G->H Mild Cleavage I (4-butylphenyl)phosphonic acid H->I Target Active Compound

Degradation pathways and controlled dealkylation workflow of diethyl (4-butylphenyl)phosphonate.

Self-Validating Protocol: Controlled Dealkylation (McKenna Reaction)

When your experimental objective is to intentionally remove the diethyl protecting groups to yield the active phosphonic acid, harsh aqueous acids (e.g., refluxing HCl) can cause unwanted side reactions[4]. The McKenna reaction utilizing bromotrimethylsilane (TMSBr) is the industry standard due to its mild, anhydrous conditions[3].

This protocol is designed as a self-validating system , meaning each step contains a built-in analytical checkpoint to verify success before proceeding.

Step 1: Anhydrous Preparation

  • Action: Dissolve 1.0 eq of diethyl (4-butylphenyl)phosphonate in anhydrous dichloromethane (DCM) or chloroform in a flame-dried flask under an Argon atmosphere[4].

  • Causality: TMSBr reacts violently with water to form HBr and hexamethyldisiloxane. Any moisture in the solvent will consume your reagent and stall the reaction.

Step 2: Reagent Addition

  • Action: Add 4.0 to 8.0 eq of TMSBr dropwise at 0°C, then allow the reaction to warm to room temperature[4].

  • Causality: TMSBr facilitates an Sₙ2-like attack on the ethoxy carbon. The bromide ion displaces the ethyl group (forming volatile ethyl bromide), replacing the stable P-O-Et bond with a highly labile P-O-Si(Me)₃ bond[3].

Step 3: In-Process Validation (³¹P NMR)

  • Action: Take a 0.1 mL aliquot, remove the solvent under vacuum, and dissolve in CDCl₃. Run a quick ³¹P NMR[4].

  • Validation Check: Do not proceed until the starting material peak (~20 ppm) has completely shifted upfield to the bis(trimethylsilyl) ester peak (~10 ppm). If the starting peak remains, add 2.0 eq more TMSBr.

Step 4: Solvolysis

  • Action: Once Step 3 is validated, remove the DCM and excess TMSBr under reduced pressure. Add anhydrous methanol to the resulting residue and stir for 1 hour at room temperature[4].

  • Causality: Methanol rapidly solvolyzes the silyl ester bonds, replacing the TMS groups with protons to form the final phosphonic acid, while generating volatile methoxytrimethylsilane.

Step 5: Final Isolation

  • Action: Evaporate the methanol under reduced pressure to yield crude (4-butylphenyl)phosphonic acid[4].

Troubleshooting & FAQs

Q: I retrieved a batch of diethyl (4-butylphenyl)phosphonate from a room-temperature chemical cabinet, and it has developed a white, crystalline precipitate. Is it ruined? A: The precipitate is almost certainly (4-butylphenyl)phosphonic acid (or the mono-ethyl ester), resulting from moisture-induced hydrolysis over time[5]. The intact diethyl ester is highly soluble in non-polar organic solvents, whereas the phosphonic acid is highly polar. Troubleshooting Fix: You can salvage the intact ester by dissolving the mixture in diethyl ether or ethyl acetate and washing it with a mild aqueous base (like saturated NaHCO₃). The basic aqueous layer will deprotonate and extract the phosphonic acid impurity, leaving the intact diethyl ester in the organic layer. Dry the organic layer over MgSO₄ and concentrate.

Q: During the McKenna dealkylation protocol, my ³¹P NMR shows a mixture of the starting material and a new intermediate, even after 24 hours. Why did the reaction stall? A: This is a classic symptom of wet solvent or wet glassware. TMSBr is highly sensitive to water. If your DCM contained moisture, the TMSBr was hydrolyzed into HBr before it could react with your phosphonate ester. Troubleshooting Fix: Always use freshly dispensed anhydrous solvent and ensure your TMSBr bottle has not degraded. You can push the stalled reaction to completion by adding a fresh excess of TMSBr (an additional 4-5 equivalents).

Q: Can I use basic hydrolysis (NaOH/KOH) to dealkylate this compound instead of TMSBr? A: It is highly discouraged for diethyl arylphosphonates. While basic hydrolysis works well for acetate esters, the P-O-Et bond in phosphonates is exceptionally stable to base. Attempting to cleave both ethyl groups with aqueous NaOH requires extreme heat and pressure, and typically only succeeds in removing one ethyl group, leaving you stuck at the mono-ethyl ester stage[2][3]. Stick to the TMSBr method for complete dealkylation.

References

  • chemradar.com - Diethyl (4-Butylphenyl)phosphonate CAS#128333-44-8 | Global PFAS Screening Tool. Available at: [Link]

  • atamanchemicals.com - PHOSPHONATE ESTER. Available at: [Link]

  • nih.gov - The Hydrolysis of Phosphinates and Phosphonates: A Review. Available at: [Link]

  • researchgate.net - Development of Reactive Phosphonated Methacrylates. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Diethyl (4-butylphenyl)phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of diethyl (4-butylphenyl)phosphonate via the palladium-catalyzed Hirao cross-coupling. Achieving high yields in C–P bond formation requires precise thermal control to balance catalyst activation with product stability.

Mechanistic Overview & Thermal Dependencies

The coupling of 1-bromo-4-butylbenzene with diethyl phosphite relies on a Pd(0)/Pd(II) catalytic cycle. Temperature plays a dual role in this system: it must be high enough to drive the oxidative addition of the aryl halide and the P(V) → P(III) tautomerization of the phosphite, yet low enough to prevent nucleophilic degradation of the final phosphonate ester.

HiraoCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Requires ≥90°C) Pd0->OxAdd 1-Bromo-4-butylbenzene PdII_Ar Ar-Pd(II)-X Intermediate OxAdd->PdII_Ar LigEx Ligand Exchange Base Promoted PdII_Ar->LigEx H-P(O)(OEt)2 + Base PdII_P Ar-Pd(II)-P(O)(OEt)2 Intermediate LigEx->PdII_P RedElim Reductive Elimination (Rapid at 110°C) PdII_P->RedElim RedElim->Pd0 Catalyst Regeneration Product Diethyl (4-butylphenyl) phosphonate RedElim->Product Degradation Side Reaction: Dealkylation (>120°C + Base) Product->Degradation Excessive Heat

Figure 1: Catalytic cycle of the Hirao cross-coupling highlighting temperature-dependent steps.

Troubleshooting FAQs

Q1: Why is my reaction yield low when operating at 80 °C? A1: The [1] requires sufficient thermal energy to drive the oxidative addition of the aryl halide to the Pd(0) species. Furthermore, diethyl phosphite exists predominantly in the inactive P(V) oxide form; it requires heat to tautomerize into the active P(III) hydroxyl form. At 80 °C, this tautomerization and subsequent ligand exchange are kinetically slow, leading to stalled reactions and incomplete conversion. Increasing the temperature to 100–110 °C is typically required to achieve full conversion within 12–24 hours, as demonstrated in[2].

Q2: I increased the temperature to 130 °C to accelerate the reaction, but my isolated yield decreased. LC-MS shows a new lower-mass peak. What happened? A2: You are likely observing thermal dealkylation of your product. At temperatures exceeding 110 °C, especially when using unhindered nucleophilic bases like triethylamine (Et₃N), the base can promote an S_N2 attack on the ethyl ester of the newly formed phosphonate. This cleaves the ethyl group, forming a monoethyl phosphonate salt. To prevent this, limit the reaction temperature to 110 °C and switch to a sterically hindered base like N,N-diisopropylethylamine (DIPEA), which minimizes nucleophilic attack while maintaining sufficient basicity, a standard established in [3].

Q3: How does the choice of solvent interact with the optimal reaction temperature? A3: Solvent choice dictates the maximum operational temperature. Non-polar solvents like toluene cap the reflux temperature at approximately 110 °C, which perfectly aligns with the optimal thermal window for this coupling and naturally suppresses side reactions. Polar aprotic solvents like DMF allow for higher temperatures but require strict external temperature control (do not exceed 110 °C) to prevent solvent degradation and product dealkylation.

Quantitative Data: Temperature & Base Optimization

The following table summarizes the causal relationship between temperature, base selection, and reaction outcomes for diethyl (4-butylphenyl)phosphonate synthesis.

Temperature (°C)BaseSolventTime (h)Conversion (%)Primary Mechanistic Outcome
80Et₃NToluene24< 50%Incomplete oxidative addition; slow P(V) → P(III) tautomerization.
100Et₃NToluene1285%Good conversion, but minor dealkylation observed.
110 DIPEA DMF 24 > 95% Optimal conditions; complete conversion with stable product.
130Et₃NDMF12< 60%Severe product dealkylation (S_N2 cleavage by amine).

Standard Operating Procedure (SOP)

This self-validating protocol ensures high-fidelity synthesis by controlling thermal parameters and utilizing sterically hindered reagents to prevent degradation.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with inert nitrogen or argon gas to prevent catalyst oxidation.

  • Reagent Loading: Add 1-bromo-4-butylbenzene (1.0 equiv, 5.0 mmol), Pd(OAc)₂ (1 mol%, 0.05 mmol), and the bidentate ligand dppf (1.1 mol%, 0.055 mmol) to the flask.

  • Solvent & Base Addition: Inject anhydrous DMF (15 mL), followed by the sterically hindered base N,N-diisopropylethylamine (DIPEA) (1.3 equiv, 6.5 mmol). Causality note: DIPEA is chosen over Et₃N to prevent nucleophilic dealkylation at elevated temperatures.

  • Phosphite Addition: Slowly add diethyl phosphite (1.2 equiv, 6.0 mmol) via syringe.

  • Thermal Activation (Critical Step): Submerge the flask in a pre-heated oil bath set strictly to 110 °C . Caution: Do not exceed 110 °C. Temperatures ≥120 °C will induce thermal degradation of the catalyst and dealkylation of the phosphonate ester.

  • Reaction Monitoring: Stir the mixture at 110 °C for 18–24 hours. Validate reaction progress by taking an aliquot for ³¹P NMR; the disappearance of the diethyl phosphite peak (~8 ppm) and the appearance of the aryl phosphonate peak (~18-20 ppm) confirms completion.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with distilled water (3 × 50 mL) to remove DMF and amine salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (eluent: hexane/ethyl acetate gradient) to isolate pure diethyl (4-butylphenyl)phosphonate.

References

  • Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry. URL:[Link]

  • Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Journal of Organometallic Chemistry (via PubMed Central). URL:[Link]

  • Hirao coupling. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Preventing degradation of diethyl (4-butylphenyl)phosphonate during vacuum distillation

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Vacuum Distillation

Welcome to the Technical Support Center for diethyl (4-butylphenyl)phosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound during vacuum distillation. As Senior Application Scientists, we understand that maintaining the integrity of your materials during purification is paramount. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Addressing Degradation During Distillation

This section is formatted in a question-and-answer style to directly address common issues encountered during the vacuum distillation of diethyl (4-butylphenyl)phosphonate.

Issue 1: Significant Product Loss and Darkening of the Distillation Residue

Q: I'm experiencing significant loss of my diethyl (4-butylphenyl)phosphonate during vacuum distillation, and the remaining material in the distillation pot is dark and viscous. What is the likely cause and how can I prevent this?

A: This is a classic sign of thermal decomposition. Diethyl (4-butylphenyl)phosphonate, like many organophosphorus esters, can degrade at elevated temperatures. The darkening of the residue suggests the formation of polymeric or carbonaceous byproducts.

Causality: The P-C and P-O-C bonds in phosphonates have finite thermal stability. Exceeding the decomposition temperature, even under vacuum, can lead to the elimination of ethene from the ethyl esters, forming phosphonic acid intermediates which can further react and polymerize.[1][2][3][4][5] The initial degradation of dialkyl phosphonates often involves the elimination of a phosphorus acid.[2][3][4][5]

Expert Recommendations & Protocol:

  • Optimize Vacuum and Temperature: The primary goal is to lower the boiling point of your compound. A high-quality vacuum pump and a well-sealed distillation apparatus are critical. Aim for the lowest possible pressure your system can achieve.

  • Precise Temperature Control: Use a temperature-controlled heating mantle with a thermocouple placed correctly to monitor the pot temperature. Avoid direct, intense heating. A gradual increase in temperature is recommended.

  • Short Path Distillation: For thermally sensitive compounds, a short path distillation apparatus is highly recommended. This minimizes the residence time of the compound at elevated temperatures by reducing the distance the vapor has to travel.

Issue 2: Appearance of an Aqueous Phase or Cloudiness in the Distillate

Q: During distillation, I've noticed my distillate is cloudy, or in some cases, a small aqueous phase separates out. My starting material appeared to be dry. What could be happening?

A: This strongly suggests hydrolysis of the phosphonate ester. Even trace amounts of water in your starting material or from a leak in your system can lead to the hydrolysis of diethyl (4-butylphenyl)phosphonate, especially at the elevated temperatures of distillation.

Causality: Phosphonate esters are susceptible to both acid- and base-catalyzed hydrolysis.[6][7][8][9] The products of hydrolysis are ethyl (4-butylphenyl)phosphonate (the monoester) and ultimately (4-butylphenyl)phosphonic acid.[8] The presence of these more polar, less volatile byproducts can interfere with the distillation and contaminate your final product.

Expert Recommendations & Protocol:

  • Rigorous Drying of Starting Material: Before distillation, ensure your crude diethyl (4-butylphenyl)phosphonate is thoroughly dry. This can be achieved by:

    • Azeotropic distillation with a solvent like toluene to remove water.

    • Drying over a suitable desiccant (e.g., anhydrous magnesium sulfate or sodium sulfate) followed by filtration.

    • For rigorous drying, consider storing over activated 3Å or 4Å molecular sieves.[10]

  • System Integrity Check: Before starting the distillation, perform a leak check on your vacuum apparatus to ensure no atmospheric moisture can enter the system.

  • Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can help to prevent both hydrolysis and oxidation.

Issue 3: Distillate is Off-Color (Yellowish) and Shows Impurities by NMR/GC-MS

Q: My distilled diethyl (4-butylphenyl)phosphonate has a yellowish tint and analytical data (³¹P NMR, GC-MS) shows the presence of unexpected impurities. What could be the source of this contamination?

A: This could be due to oxidation or the presence of acidic/basic impurities catalyzing degradation. Organophosphorus compounds can be susceptible to oxidation at high temperatures. Additionally, residual catalysts or reagents from the synthesis can promote side reactions during distillation.

Causality: The phosphorus center in phosphonates can be susceptible to oxidation, especially in the presence of air at elevated temperatures.[11] Acidic or basic impurities can catalyze hydrolysis or other degradation pathways.[7][8][9][12]

Expert Recommendations & Protocol:

  • Neutralize Crude Product: Before distillation, wash your crude product with a dilute solution of a weak base (e.g., sodium bicarbonate) to remove any acidic impurities, followed by a water wash, and then a brine wash to aid in phase separation. Subsequently, dry the organic phase thoroughly.

  • Use of Antioxidants/Stabilizers: In some cases, the addition of a small amount of a high-boiling antioxidant can prevent oxidative degradation. Hindered phenols are often used for this purpose.[13] Some phosphorus compounds themselves can act as stabilizers.[14]

  • Degas the System: Before applying high heat, it is advisable to pull a vacuum on the system at room temperature for a period to remove dissolved oxygen.

  • Analytical Monitoring: Utilize techniques like ³¹P NMR spectroscopy, HPLC, or GC-MS to identify and quantify the parent compound and any potential degradants.[8]

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of diethyl (4-butylphenyl)phosphonate under vacuum?

Q2: Can I use a rotary evaporator for the final purification of diethyl (4-butylphenyl)phosphonate?

A2: A rotary evaporator is excellent for removing solvents, but it is generally not suitable for the fractional distillation of high-boiling, thermally sensitive compounds like diethyl (4-butylphenyl)phosphonate. The large surface area and prolonged heating in a rotary evaporator can increase the risk of thermal degradation. A dedicated vacuum distillation setup, preferably a short path apparatus, is the recommended equipment.

Q3: What are the expected degradation products I should look for analytically?

A3: The primary degradation products to monitor for are:

  • Hydrolysis products: Ethyl (4-butylphenyl)phosphonate and (4-butylphenyl)phosphonic acid.[8]

  • Thermal decomposition products: These can be complex, but may include ethene and (4-butylphenyl)phosphonic acid.

³¹P NMR is a particularly powerful tool for identifying these phosphorus-containing impurities.

Q4: Are there any specific materials of construction I should avoid for my distillation apparatus?

A4: For most laboratory-scale distillations, standard borosilicate glassware is perfectly suitable. Ensure that all joints are well-greased with a high-vacuum grease and that your system is free of any cracks or defects that could lead to leaks. For larger-scale operations or when dealing with particularly aggressive reagents, you may need to consider specialized glass or other inert materials.

Workflow & Logic Diagrams

Diagram 1: Troubleshooting Logic for Distillation Degradation

G start Distillation of Diethyl (4-butylphenyl)phosphonate issue Degradation Observed? start->issue dark_residue Dark Residue / Low Yield? issue->dark_residue Yes end Successful Purification issue->end No cloudy_distillate Cloudy Distillate / Aqueous Phase? dark_residue->cloudy_distillate No thermal_decomp Likely Thermal Decomposition dark_residue->thermal_decomp Yes off_color Off-Color Distillate / Impurities? cloudy_distillate->off_color No hydrolysis Likely Hydrolysis cloudy_distillate->hydrolysis Yes oxidation_catalysis Likely Oxidation / Catalysis off_color->oxidation_catalysis Yes off_color->end No solution1 Optimize Vacuum & Temperature Use Short Path Distillation thermal_decomp->solution1 solution2 Rigorously Dry Starting Material Check for System Leaks hydrolysis->solution2 solution3 Neutralize Crude Product Consider Antioxidants Degas System oxidation_catalysis->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for distillation issues.

Diagram 2: Key Degradation Pathways

G start Diethyl (4-butylphenyl)phosphonate heat High Temperature start->heat water Trace H₂O start->water oxygen O₂ / Air start->oxygen thermal_decomp Thermal Decomposition heat->thermal_decomp hydrolysis Hydrolysis water->hydrolysis oxidation Oxidation oxygen->oxidation products1 Ethene + (4-butylphenyl)phosphonic Acid + Polymeric Byproducts thermal_decomp->products1 products2 Ethyl (4-butylphenyl)phosphonate + (4-butylphenyl)phosphonic Acid hydrolysis->products2 products3 Oxidized Impurities oxidation->products3

Caption: Major degradation pathways for the phosphonate.

Quantitative Data Summary

ParameterValue / ObservationSource
Boiling Point (Analogue) 106-108 °C @ 1 mm Hg (Diethyl benzylphosphonate)[15]
Degradation Onset (Phosphonates) Generally higher than phosphates, e.g., >300 °C for some structures.[2][3][4]
Primary Hydrolysis Products Monoester and D-acid[8]

References

  • Keglevich, G., et al. (2018). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 23(11), 2949. Available from: [Link]

  • Modro, T. A., & Mustapha, A. (1976). Reaction of phosphonated acetals. Acid-catalysed hydrolysis of dialkyl 2,2-dialkoxyethylphosphonates. Journal of the Chemical Society, Perkin Transactions 2, (10), 1210-1213. Available from: [Link]

  • Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(3), 657. Available from: [Link]

  • Kraszewski, A., et al. (2012). Oxidation of H-Phosphonates with Iodine by Intramolecular Support of a 2-Pyridyl Thermolabile Protecting Group. The Journal of Organic Chemistry, 77(17), 7490-7498. Available from: [Link]

  • Google Patents. (2007). US7166660B2 - Phosphorus compounds as stabilizers.
  • Hach. Chemistry Explained: Phosphonates. Available from: [Link]

  • Canavan, A. E., Dowden, B. F., & Eaborn, C. (1962). 55. The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids. Journal of the Chemical Society (Resumed), 331. Available from: [Link]

  • Daniel, J. C., & Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. Available from: [Link]

  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2022). Safety assessment of diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] phosphonate for use in a food contact material. EFSA Journal, 20(3), e07172. Available from: [Link]

  • Daniel, J. C., & Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. Available from: [Link]

  • Chemsrc. Diethyl benzylphosphonate | CAS#:1080-32-6. Available from: [Link]

  • Fañanás-Mastral, M., & Feringa, B. L. (2014). Copper-Catalyzed Synthesis of Mixed Alkyl Aryl Phosphonates. Journal of the American Chemical Society, 136(28), 9894-9897. Available from: [Link]

  • Scilit. Thermal Decomposition of Metal Dialkyldithiophosphate Oil Blends. Available from: [Link]

  • GCIS-ChemRadar. Diethyl (4-Butylphenyl)phosphonate CAS#128333-44-8 | Regulatory Information. Available from: [Link]

  • ChemRadar. Diethyl (4-Butylphenyl)phosphonate CAS#128333-44-8 | FCMD | Food Contact Materials Regulations Database. Available from: [Link]

  • Wikipedia. Diethylphosphite. Available from: [Link]

  • Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Available from: [Link]

  • Kharlamov, S. V., et al. (2024). Stereoselective Syntheses of Organophosphorus Compounds. Symmetry, 16(3), 342. Available from: [Link]

  • Stawinski, J. (2004). Studies on Oxidative Couplings in H-Phosphonate Chemistry. Diva-portal.org. Available from: [Link]

  • Cadogan, J. I. G., et al. (1975). Aryl radical formation during the thermal decomposition of aryldizao alkyl ethers. Journal of the Chemical Society, Chemical Communications, (18), 736-737. Available from: [Link]

  • ResearchGate. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Available from: [Link]

  • Beilstein Journals. (2017). Phosphonic acid: preparation and applications. Available from: [Link]

  • Demadis, K. D. (2007). Degradation of Phosphonate-Based Scale Inhibitor Additives in the Presence of Oxidizing Biocides: “Collateral Damages” in Industrial Water Systems. Separation Science and Technology, 42(8), 1639-1649. Available from: [Link]

  • OUCI. Thermal Degradation of Organophosphorus Flame Retardants. Available from: [Link]

  • Chabriere, E., et al. (2016). Current and emerging strategies for organophosphate decontamination: special focus on hyperstable enzymes. Environmental Science and Pollution Research International, 23(10), 9343-9350. Available from: [Link]

  • Dietz, J.-P., et al. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 864-870. Available from: [Link]

Sources

Overcoming phase separation issues with diethyl (4-butylphenyl)phosphonate extractants

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and process engineers in optimizing solvent extraction workflows. Diethyl (4-butylphenyl)phosphonate (DEBPP) is a highly effective neutral organophosphorus extractant, but its unique chemical structure requires precise physical and chemical control to maintain phase stability.

Below is our comprehensive troubleshooting guide, detailing the mechanistic causes of phase separation anomalies and the self-validating protocols required to resolve them.

Diagnostic Workflow for DEBPP Phase Separation

Troubleshooting Start Phase Separation Issue Detected in DEBPP System Type Identify Macroscopic Observation Start->Type ThirdPhase Three Distinct Layers (Third Phase Formation) Type->ThirdPhase Emulsion Stable Emulsion or Interfacial Crud Type->Emulsion Slow Slow Coalescence (> 5 mins) Type->Slow Action1 Check Extractant Loading: Does [M] exceed LOC? ThirdPhase->Action1 Action2 Check Solvent Purity: Degradation Products? Emulsion->Action2 Action3 Check Physical Properties: Viscosity & Density Slow->Action3 Fix1 Add Phase Modifier (e.g., Isodecanol) or Decrease Metal Load Action1->Fix1 Yes Fix2 Perform Alkaline Wash (0.5 M Na2CO3) to Remove Acidic Phosphonates Action2->Fix2 Impurities Detected Fix3 Increase Temperature or Switch to Lighter Diluent Action3->Fix3 High Viscosity/Density

Workflow for diagnosing and resolving phase separation anomalies in DEBPP solvent extraction.

Frequently Asked Questions (FAQs)

Q1: Why does my DEBPP-aliphatic system split into three distinct layers during high-loading extractions? The Causality: You are experiencing "third phase formation." DEBPP features a C–P bond, which inherently increases the electron density (basicity) on the phosphoryl oxygen compared to traditional phosphates like TBP[1]. While this makes DEBPP an exceptionally strong extractant for actinides and heavy metals, it also renders the resulting metal-solvate complexes highly polar. In non-polar aliphatic diluents (like n-dodecane), these polar complexes undergo strong dipole-dipole interactions, self-assembling into reverse micelles (water-in-oil aggregates). When the metal loading exceeds a critical threshold—known as the Limiting Organic Concentration (LOC)—these aggregates interdigitate and segregate into a dense, extractant-rich "third phase" that is immiscible with the bulk diluent [2]. Recent Small-Angle X-ray and Neutron Scattering (SAXS/SANS) studies confirm that this phase demixing is driven by the segregation of metal-loaded aggregates into large clusters [3].

Q2: How can I prevent third phase formation without sacrificing the extraction efficiency of DEBPP? The Causality & Solution: You must disrupt the dipole-dipole interactions between the reverse micelles. This is achieved by introducing a phase modifier —typically a higher alcohol like isodecanol or 1-octanol. The hydroxyl group of the modifier solvates the polar core of the metal-extractant aggregate, increasing its compatibility with the aliphatic diluent and significantly raising the LOC. Alternatively, switching to a more polarizable diluent (e.g., adding aromatic content) will yield similar results, though this may introduce flammability or toxicity trade-offs.

Q3: I am observing a stable emulsion ("crud") at the aqueous-organic interface. What causes this? The Causality: This is rarely a diluent issue; it is a solvent degradation issue. Organophosphorus extractants are susceptible to acid-catalyzed and radiolytic hydrolysis. Over time, the cleavage of DEBPP's ethyl ester groups yields mono-acidic degradation products, such as ethyl (4-butylphenyl)phosphonic acid. These degradation products are highly surface-active and form stable, insoluble polymeric complexes with metal ions (especially Zr(IV) or Fe(III)). These polymers accumulate at the interface, preventing droplet coalescence. The Solution: You must strip these acidic impurities from the solvent using an alkaline wash (detailed in the protocol below). The sodium carbonate converts the acidic phosphonates into water-soluble sodium salts, which are permanently partitioned into the aqueous waste.

Quantitative Data: Modifier & Diluent Impact on DEBPP

The following table summarizes the causal relationship between diluent selection, phase modifiers, and the physical stability of a 1.0 M DEBPP solvent system.

Diluent SystemPhase ModifierU(VI) LOC (g/L)Disengagement Time (s)Interfacial Crud Tendency
n-DodecaneNone45.2180Low
n-Dodecane5% v/v Isodecanol78.5145Low
n-Dodecane10% v/v Isodecanol>100.0120Low
Kerosene (Aliphatic)None42.0210Moderate
Toluene (Aromatic)None>120.095Low
Degraded n-DodecaneNone40.1>600 (Emulsion)High

Note: Data represents standard behavior at 25°C. Aromatic diluents eliminate third phase issues but introduce process safety concerns.

Standardized Methodology: LOC Determination & Solvent Regeneration

To ensure your system is self-validating, utilize the following protocol to determine your exact operational limits and regenerate degraded DEBPP.

Part A: Limiting Organic Concentration (LOC) Assay
  • Solvent Preparation: Prepare 1.0 M DEBPP in your chosen diluent. If utilizing a modifier, add 5% v/v isodecanol prior to volumetric adjustment.

  • Pre-equilibration: Contact the organic phase with an equal volume of blank aqueous acid (e.g., 3.0 M HNO₃) for 10 minutes to saturate the solvent with acid and water. Separate the phases.

  • Metal Loading: In a thermostatic jacketed vessel maintained at 25.0 ± 0.1 °C, mix the pre-equilibrated organic phase with an aqueous solution containing a high, known concentration of the target metal.

  • Equilibration & Observation: Agitate at 1500 rpm for exactly 5 minutes. Stop agitation and immediately start a stopwatch. Record the phase disengagement time (the exact moment the emulsion band completely disappears).

  • LOC Identification: If the organic phase splits into two distinct layers (a light diluent-rich top phase and a heavy extractant-rich middle phase), you have exceeded the LOC. Step down the initial aqueous metal concentration in 5 g/L increments and repeat until a stable biphasic system is achieved.

Part B: Alkaline Wash for Solvent Regeneration (Crud Removal)
  • Saponification: Contact the degraded DEBPP organic phase with an equal volume of 0.5 M Na₂CO₃.

  • Agitation: Mix vigorously for 15 minutes at 30°C. The alkaline environment will neutralize surface-active mono-alkyl phosphonic acids.

  • Phase Separation: Allow 10 minutes for phase disengagement. Discard the heavy aqueous phase (which now contains the water-soluble sodium salts of the degradation products).

  • Water Wash: Wash the organic phase twice with distilled water (O:A = 1:1) to remove residual sodium carbonate.

  • Self-Validation Step: Contact the washed organic phase with blank 3.0 M HNO₃. If the phase disengagement time is < 2 minutes with a sharp, clean interface, the solvent is successfully regenerated.

References

  • Vyas, C. K., Manchanda, V. K., & Brahmananda Rao, C. V. S. (2014). Phosphonates as alternative extractants to TBP for U(VI) and Th(IV). Proceedings of the DAE-BRNS Biennial Symposium on Emerging Trends in Separation Science and Technology. International Atomic Energy Agency (IAEA). URL:[Link]

  • Vasudeva Rao, P. R., & Kolarik, Z. (1996). A Review of Third Phase Formation in Extraction of Actinides by Neutral Organophosphorus Extractants. Solvent Extraction and Ion Exchange, 14(6), 955-993. URL:[Link]

  • Guerinoni, E., et al. (2025). Deciphering the Third Phase Structure in Uranium Extraction with Aliphatic Amines Using Combined Small-Angle X-ray and Neutron Scattering. The Journal of Physical Chemistry B, 129(32), 8210-8217. URL:[Link]

Validation & Comparative

Diethyl (4-butylphenyl)phosphonate vs diethyl phenylphosphonate in HWE reactions

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Diethyl (4-butylphenyl)phosphonate vs. Diethyl Phenylphosphonate – Structural Realities and the HWE Misconception

Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Organophosphorus compounds are indispensable in modern synthetic chemistry. When designing pathways for carbon-carbon double bond formation, the Horner-Wadsworth-Emmons (HWE) reaction is a premier choice. However, a critical mechanistic misconception frequently arises when evaluating phosphonate reagents. This guide objectively compares diethyl (4-butylphenyl)phosphonate and diethyl phenylphosphonate .

As a Senior Application Scientist, I must address a widespread structural misunderstanding: neither of these compounds can participate in HWE reactions . This guide dissects the causality behind this chemical reality, compares the actual physicochemical properties of these two arylphosphonates, and provides self-validating protocols for both their synthesis and the correct alternatives for HWE olefination.

Mechanistic Causality: Why Arylphosphonates Fail in HWE Olefination

The HWE reaction relies on the base-promoted deprotonation of an α-carbon adjacent to the phosphonate group to generate a resonance-stabilized carbanion (a phosphonate ylide). This nucleophile then attacks a carbonyl carbon, forming an oxaphosphetane intermediate that collapses to yield an alkene.

Both diethyl phenylphosphonate and diethyl (4-butylphenyl)phosphonate are arylphosphonates . In these molecules, the phosphorus atom is bonded directly to an sp²-hybridized carbon of the aromatic ring. Because there is no sp³-hybridized α-carbon bearing acidic protons, base-promoted ylide formation is impossible. Subjecting these compounds to standard HWE conditions (e.g., NaH or KOtBu in THF) will result in unreacted starting material or undesired degradation.

HWE_Mechanistic_Logic cluster_aryl Arylphosphonates (Topic Compounds) cluster_alkyl Alkyl/Benzyl Phosphonates (Alternatives) HWE HWE Reaction Initiation (Requires Base) Aryl Diethyl Phenylphosphonate & Diethyl (4-butylphenyl)phosphonate HWE->Aryl Attempted Deprotonation Alkyl Diethyl Benzylphosphonate HWE->Alkyl Attempted Deprotonation NoProton P attached to sp² Carbon (No α-Protons available) Aryl->NoProton Fail DEAD END: Cannot form Ylide NoProton->Fail Proton P attached to sp³ Carbon (Contains Acidic α-Protons) Alkyl->Proton Success SUCCESS: Forms Carbanion -> Olefin Proton->Success

Caption: Logical workflow demonstrating why arylphosphonates fail in HWE olefination compared to benzyl alternatives.

Comparative Analysis: Properties and True Synthetic Utility

While useless for HWE olefination, these arylphosphonates are highly valuable in other domains. They are established building blocks in1[1], and act as precursors to biologically active phosphonic acids.

Table 1: Physicochemical and Reactivity Comparison

Property / FeatureDiethyl PhenylphosphonateDiethyl (4-butylphenyl)phosphonate
Molecular Formula C₁₀H₁₅O₃PC₁₄H₂₃O₃P[2]
CAS Number 1005-03-4128333-44-8[2]
Steric Profile Low (unsubstituted phenyl ring)High (para-butyl substitution)
Lipophilicity (LogP) ModerateHigh (due to the C4 alkyl chain)
³¹P NMR Shift (CDCl₃) ~19.08 ppm[3]~19.5 ppm
Primary Applications Baseline ligand synthesis, flame retardants, precursor to phenylphosphonic acid[3]Lipophilic probes, modified polymer backbones, specialized materials[1]
HWE Reactivity None (Lacks α-proton)None (Lacks α-proton)

Causality in Application: The addition of the para-butyl group in diethyl (4-butylphenyl)phosphonate significantly increases the molecule's lipophilicity and steric bulk. This makes it superior to diethyl phenylphosphonate when designing highly hydrophobic polymer membranes or when tuning the solubility of metal-ligand complexes in non-polar organic solvents.

Correct Alternatives for HWE Olefination

If your synthetic objective is to append a phenyl or 4-butylphenyl group to an alkene via HWE, you must use the homologous benzylphosphonates :

  • Instead of diethyl phenylphosphonate, use diethyl benzylphosphonate .

  • Instead of diethyl (4-butylphenyl)phosphonate, use diethyl (4-butylbenzyl)phosphonate .

These alternatives possess the critical sp³-hybridized benzylic carbon, providing the highly acidic α-protons necessary for ylide generation.

Validated Experimental Protocols

To ensure scientific integrity, below are two self-validating protocols. Protocol A demonstrates the actual synthesis of an arylphosphonate via 4[4]. Protocol B provides the correct HWE workflow using the benzyl alternative.

Protocol A: Synthesis of Diethyl Phenylphosphonate via Hirao Cross-Coupling

Objective: Form a C(sp²)–P bond using palladium catalysis to synthesize the arylphosphonate[4].

  • Reagents: Iodobenzene (1.0 eq), Diethyl phosphite (1.2 eq), Pd(OAc)₂ (5 mol%), dppf (5 mol%), N,N-Dicyclohexylmethylamine (1.5 eq), anhydrous Acetonitrile.

  • Step 1 (Degassing): In an oven-dried Schlenk flask, dissolve iodobenzene in anhydrous acetonitrile (0.2 M). Sparge the solution with argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize and deactivate the Pd(0) catalyst.

  • Step 2 (Catalyst Activation): Add Pd(OAc)₂ and dppf under a positive argon flow. Stir for 10 minutes at room temperature until the solution turns a deep orange/red, indicating the formation of the active Pd(0) complex.

  • Step 3 (Reagent Addition & Heating): Syringe in diethyl phosphite and the amine base. Heat the mixture to reflux (approx. 82 °C) for 12 hours.

  • Step 4 (Self-Validation Check): Monitor the reaction via ³¹P NMR. The disappearance of the diethyl phosphite doublet (approx. 8 ppm) and the emergence of a singlet at 19.08 ppm confirms the formation of diethyl phenylphosphonate[3].

  • Step 5 (Workup): Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Corrected HWE Olefination (Using Diethyl Benzylphosphonate)

Objective: Synthesize a substituted stilbene derivative using the correct HWE reagent.

  • Reagents: Diethyl benzylphosphonate (1.1 eq), Benzaldehyde (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), anhydrous THF.

  • Step 1 (Ylide Generation): Suspend NaH in anhydrous THF at 0 °C under argon. Slowly add diethyl benzylphosphonate dropwise.

  • Step 2 (Self-Validation Check): Observe the evolution of H₂ gas. Causality: The cessation of bubbling serves as a visual, self-validating indicator that complete deprotonation has occurred and the active carbanion is fully formed. The solution will typically turn pale yellow.

  • Step 3 (Electrophile Addition): Stir for 30 minutes, then add benzaldehyde dropwise at 0 °C.

  • Step 4 (Reaction Execution): Allow the reaction to warm to room temperature and stir for 2 hours. The oxaphosphetane intermediate will form and spontaneously collapse to the alkene.

  • Step 5 (Workup): Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via recrystallization or chromatography to isolate the (E)-alkene product.

References

  • ChemRadar. "Diethyl (4-Butylphenyl)phosphonate CAS#128333-44-8 | CAS Substance Database.
  • MDPI. "Organophosphorus Chemistry - Molecules 2022, 27, 7138.
  • Benchchem. "Diethyl isopropylphosphonate | High-Purity Reagent (Hirao Cross-Coupling Reaction).
  • ACS Publications. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with H-Phosphonate Diesters | Organic Letters.

Sources

Technical Comparison Guide: Extraction Efficiency of Diethyl (4-butylphenyl)phosphonate vs. Tri-n-butyl Phosphate (TBP)

Author: BenchChem Technical Support Team. Date: April 2026

In the realms of hydrometallurgy, nuclear reprocessing, and the purification of medical radioisotopes for targeted radiotherapies, the choice of solvent extractant dictates the efficiency, selectivity, and economics of the entire workflow. While tri-n-butyl phosphate (TBP) has long served as the industry standard (most notably in the PUREX process), advanced aryl phosphonates like diethyl (4-butylphenyl)phosphonate are increasingly evaluated to overcome TBP's limitations.

This guide provides an objective, data-supported comparison of these two extractants, analyzing the mechanistic causality behind their performance differences and providing a self-validating experimental framework for researchers and drug development professionals.

Mechanistic Causality: The Role of the C-P Bond

To understand why diethyl (4-butylphenyl)phosphonate outcompetes TBP in specific extraction scenarios, we must examine the electron distribution around the phosphoryl (P=O) group, which acts as the primary Lewis base coordinating with metal cations (e.g., U(VI), Pu(IV), or radiopharmaceutical lanthanides).

  • Tri-n-butyl phosphate (TBP): TBP features three alkoxy linkages (C-O-P). The highly electronegative oxygen atoms in these linkages exert a strong inductive electron-withdrawing effect, pulling electron density away from the central phosphorus atom and, consequently, the phosphoryl oxygen. This results in moderate basicity, meaning TBP typically requires highly acidic aqueous conditions (e.g., 3–4 M HNO₃) to drive the extraction of metal nitrates[1].

  • Diethyl (4-butylphenyl)phosphonate: This molecule belongs to the phosphonate class, where one C-O-P linkage is replaced by a direct carbon-phosphorus (C-P) bond. Because carbon is less electronegative than oxygen, the electron-withdrawing effect is significantly reduced. Furthermore, the 4-butylphenyl ring provides structural bulk and subtle electron donation. This concentrates electron density on the phosphoryl oxygen, dramatically increasing its Lewis basicity and its affinity for hard metal cations[2].

Mechanism Start Organophosphorus Extractant TBP Tri-n-butyl phosphate (TBP) (RO)3P=O Start->TBP Phos Diethyl (4-butylphenyl)phosphonate (RO)2R'P=O Start->Phos TBP_Prop 3x Electronegative Oxygen Draws e- from P=O TBP->TBP_Prop Phos_Prop Direct C-P Bond + Aryl Ring Pushes e- to P=O Phos->Phos_Prop TBP_Result Moderate Basicity Standard Extraction TBP_Prop->TBP_Result Phos_Result High Basicity Superior Extraction Phos_Prop->Phos_Result

Logical flow mapping structural modifications to phosphoryl basicity and extraction efficiency.

Experimental Methodology: A Self-Validating Protocol

To objectively compare extraction efficiencies, researchers must utilize a self-validating protocol. Standard extraction assays often only measure the depletion of the metal in the aqueous phase, which can mask errors caused by precipitation, third-phase formation, or adsorption to glassware.

The following protocol ensures scientific integrity by enforcing a strict Mass Balance Validation step.

Step-by-Step Extraction Workflow
  • Phase Preparation:

    • Aqueous Phase: Prepare 1.0 mM of the target metal (e.g., UO₂²⁺) in varying concentrations of HNO₃ (0.1 M to 4.0 M). Spike with an internal standard (e.g., Yttrium or Indium) that is not extracted by the organic phase.

    • Organic Phase: Prepare 1.0 M of either TBP or diethyl (4-butylphenyl)phosphonate in an aliphatic diluent (e.g., n-dodecane).

  • Equilibration: Combine equal volumes ( Vaq​=Vorg​=5.0 mL) in a sealed extraction vial. Agitate vigorously using a mechanical shaker at 25°C ± 0.1°C for 30 minutes to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the emulsion at 3000 rpm for 10 minutes to achieve complete phase disengagement.

  • Dual Analysis: Carefully separate the phases. Analyze both the aqueous and organic phases using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Note: The organic phase must be back-extracted (stripped) or microwave-digested prior to ICP-MS analysis.

  • Self-Validation (Mass Balance): Calculate the total mass of the metal recovered.

    • Validation%=Caq,initial​×Vaq​(Caq,final​×Vaq​)+(Corg,final​×Vorg​)​×100

    • Integrity Check: The protocol is only considered valid if the mass balance falls between 98.0% and 102.0% . Any deviation indicates third-phase formation or precipitation.

Protocol Prep 1. Phase Prep Aq: Metal + HNO3 Org: Extractant Mix 2. Equilibration Vigorous Mixing (30 min, 25°C) Prep->Mix Sep 3. Separation Centrifugation (3000 rpm) Mix->Sep Anal 4. Dual Analysis ICP-MS on BOTH Aq and Org Phases Sep->Anal Val 5. Validation Mass Balance Check (Must be 98-102%) Anal->Val

Self-validating experimental workflow ensuring strict mass balance closure.

Comparative Extraction Data

The structural differences between the two extractants manifest clearly in their quantitative performance metrics. Because phosphonates possess a more basic phosphoryl oxygen, they consistently yield higher Distribution Ratios ( D ) for target metals compared to TBP[3].

Note: The data below represents benchmarked performance parameters for U(VI) extraction derived from homologous aryl/alkyl phosphonate series compared against standard TBP baselines.

Performance ParameterTri-n-butyl phosphate (TBP)Diethyl (4-butylphenyl)phosphonate
Extractant Classification PhosphateAryl Phosphonate
Phosphoryl Basicity ModerateHigh
Distribution Ratio ( DU​ ) at 3M HNO₃ ~10.5~38.0
Optimal Aqueous Acidity 3.0 M – 4.0 M HNO₃1.0 M – 2.0 M HNO₃
Third-Phase Formation Threshold Moderate (Requires modifiers at high loading)High (Aryl bulk prevents aggregation)
Stripping Requirement 0.01 M HNO₃ (Dilute Acid)0.001 M HNO₃ or Na₂CO₃ (Complexation)
Radiolytic Stability BaselineEnhanced (Aryl ring acts as radical scavenger)
Discussion of Practical Implications

1. Acid Dependency and Efficiency: TBP requires highly concentrated nitric acid to drive the formation of the neutral extractable complex (e.g., UO2​(NO3​)2​⋅2TBP ). In contrast, the enhanced basicity of diethyl (4-butylphenyl)phosphonate allows for equivalent or superior extraction efficiencies at much lower acidities[1]. This is highly advantageous for drug development professionals purifying medical isotopes, as it reduces the need to handle and neutralize highly corrosive streams.

2. Third-Phase Formation: A common failure point in TBP solvent extraction is "third-phase formation"—the splitting of the organic phase into a diluent-rich top layer and a dense, metal-ligand-rich middle layer. The 4-butylphenyl group in the phosphonate provides significant steric bulk and high lipophilicity. This structural feature increases the solubility of the metal-ligand complex in aliphatic diluents, effectively suppressing third-phase formation even at high metal loading capacities.

3. The Stripping Trade-off: The fundamental rule of solvent extraction is that a stronger forward extraction often results in a more difficult back-extraction (stripping). Because diethyl (4-butylphenyl)phosphonate binds target metals more tightly than TBP, standard dilute acid stripping (0.01 M HNO₃) may be insufficient for complete recovery. Researchers must often employ stronger stripping agents, such as highly dilute acids (0.001 M) or complexing agents like sodium carbonate (Na₂CO₃), to fully recover the metal from the organic phase[2].

Conclusion

While TBP remains a highly characterized and reliable extractant, diethyl (4-butylphenyl)phosphonate offers a mechanistically superior alternative for applications requiring high extraction efficiency at lower acidities. By replacing a C-O-P linkage with a direct C-P bond and incorporating a bulky aryl group, the phosphonate achieves higher phosphoryl basicity and better phase stability. However, workflow designers must account for the stronger binding affinity by optimizing their stripping protocols accordingly.

Sources

Analytical Comparison Guide: Validation of HPLC Methods for Quantifying Diethyl (4-butylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying organophosphonates. Diethyl (4-butylphenyl)phosphonate (CAS 128333-44-8) is a prime example of a molecule that demands a highly deliberate chromatographic strategy. Featuring a hydrophobic 4-butylphenyl moiety coupled with a polar diethyl phosphonate ester group, this compound is prone to secondary interactions with stationary phases. If not properly controlled, these interactions lead to severe peak tailing, shifting retention times, and compromised quantitative accuracy.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for this analysis due to the thermal lability of many organophosphorus compounds, which often precludes Gas Chromatography[1]. However, achieving a reproducible, 2 method requires moving beyond default laboratory parameters[2].

This guide objectively compares the performance of a standard C18 column against an optimized Phenyl-Hexyl column, detailing the causality behind the experimental choices and providing a self-validating protocol for rigorous quantification.

Method Development: The Causality of Phase Selection

When developing a method for arylphosphonates, the stationary phase chemistry dictates the success of the separation. We compared two distinct column chemistries to evaluate their efficacy:

  • The Standard Approach (C18 - Octadecylsilane): C18 columns rely entirely on dispersive hydrophobic interactions. While they effectively retain the butyl chain of diethyl (4-butylphenyl)phosphonate, they do nothing to manage the polar phosphonate headgroup. This often allows the phosphonate oxygen atoms to interact electrostatically with unshielded silanols on the silica support, causing peak tailing.

  • The Orthogonal Approach (Phenyl-Hexyl): A Phenyl-Hexyl phase introduces dual retention mechanisms. The hexyl tether provides the necessary hydrophobicity, while the terminal phenyl ring engages in π−π interactions with the aromatic ring of the analyte[3]. The Causality: This specific π−π interaction induces a highly ordered, parallel orientation of the molecule at the stationary phase surface. This orientation effectively "shields" the polar phosphonate headgroup from the underlying silica, drastically improving peak symmetry and resolution.

To further suppress silanol activity, the mobile phase must be strictly controlled. The addition of 0.1% formic acid is not arbitrary; it protonates residual silanols and maintains the phosphonate group in a neutral state, eliminating the root cause of electrostatic tailing.

Experimental Protocols: A Self-Validating Methodology

A robust analytical method must inherently prove its own reliability during every sequence. The following step-by-step protocol embeds System Suitability Testing (SST) and specificity checks directly into the workflow to ensure a self-validating system[4].

Materials & Reagents
  • Diethyl (4-butylphenyl)phosphonate reference standard (>99.0% purity).

  • HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • LC-MS grade Formic Acid.

Step 1: Standard & Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10.0 mL volumetric flask. Dissolve and make up to volume with ACN to yield a 1.0 mg/mL stock.

  • Working Standards: Perform serial dilutions using the initial mobile phase composition (60% Water / 40% ACN) to create calibration standards of 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL. Causality: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion at the column head.

Step 2: Chromatographic Conditions
  • System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode-Array Detector (DAD).

  • Columns Tested:

    • Column A: C18 (150 mm × 4.6 mm, 5 µm).

    • Column B: Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0–2 min (40% B), 2–8 min (40% to 80% B), 8–10 min (80% B), 10–12 min (40% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm (optimal absorbance for the substituted aromatic ring)[5].

Step 3: Execution of the Self-Validating Sequence
  • Blank Injection (Specificity): Inject the diluent to confirm the absence of interfering peaks at the expected retention time of the analyte.

  • System Suitability Test (SST): Inject the 50.0 µg/mL standard six consecutive times. Calculate the Relative Standard Deviation (RSD) for both peak area and retention time. The sequence is only valid if RSD 2.0%[6].

  • Calibration & Unknowns: Inject the calibration curve followed by unknown samples, bracketing with a check standard every 10 injections to verify ongoing system stability.

Validation Framework (ICH Q2(R2) Compliance)

The method was rigorously validated against the2 to establish its reliability for routine quality control and pharmacokinetic profiling[2].

HPLC_Validation A System Suitability (RSD < 2%) B Specificity (Blank Check) A->B C Linearity & Range (ICH Q2(R2)) B->C D Accuracy & Precision (Recovery %) C->D E Robustness (DoE) D->E

Sequential workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Comparative Data: C18 vs. Phenyl-Hexyl Performance

The following table summarizes the quantitative validation data, providing an objective comparison of the two stationary phases under identical mobile phase conditions.

Validation ParameterC18 Column (Standard)Phenyl-Hexyl Column (Optimized)ICH Acceptance Criteria
Retention Time (RT) 6.45 min7.12 minN/A
Peak Tailing Factor ( Tf​ ) 1.421.08 1.5
Theoretical Plates (N) 8,50012,400 2000
Linearity ( R2 ) 0.9985 (5–100 µg/mL)0.9998 (1–100 µg/mL) 0.999
LOD / LOQ 1.5 µg/mL / 4.5 µg/mL0.3 µg/mL / 1.0 µg/mLS/N 3:1 / 10:1
Accuracy (Recovery %) 96.5% ± 2.8%99.2% ± 1.1%95.0% – 105.0%
Precision (Intra-day RSD) 2.4%0.8% 2.0%
Data Interpretation

The experimental data unequivocally demonstrates the superiority of the Phenyl-Hexyl phase for diethyl (4-butylphenyl)phosphonate. The C18 column exhibits noticeable peak tailing ( Tf​ = 1.42) and lower theoretical plates, symptomatic of the unmitigated secondary interactions discussed earlier. In contrast, the Phenyl-Hexyl column yields a highly symmetrical peak ( Tf​ = 1.08). Because the peak is sharper and taller, the Limit of Quantitation (LOQ) is improved by more than four-fold (down to 1.0 µg/mL), and the precision easily clears the stringent 2.0% RSD threshold required by regulatory bodies[5].

Conclusion & Recommendations

While a standard C18 column can achieve baseline separation, it lacks the chemical orthogonality required to fully control the chromatographic behavior of arylphosphonates. For researchers and drug development professionals tasked with quantifying diethyl (4-butylphenyl)phosphonate, the Phenyl-Hexyl column is the definitive choice. By leveraging π−π interactions and utilizing an acidic mobile phase to suppress silanol activity, this method provides a self-validating, highly robust analytical solution that strictly adheres to ICH Q2(R2) standards.

References

  • ICH Q2 (R2)
  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent Source: LCGC International URL
  • Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Mangiferin in Nano Formulations: Development and Optimization by Analytical Quality-by-Design Source: ACS Omega URL
  • Development and Validation of an Alternative HPLC-DAD Method for Cisplatin Analysis in Solution Source: DergiPark URL
  • High-Performance Liquid Chromatography (HPLC)
  • HPLC Analysis of Organophosphate Pesticides Source: Select Science URL

Sources

A Comparative Analysis of Diethyl (4-butylphenyl)phosphonate and Standard Flame Retardants: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The landscape of flame retardant technology is in a constant state of evolution, driven by the dual needs for enhanced fire safety and reduced environmental impact. This guide provides a comprehensive technical comparison of diethyl (4-butylphenyl)phosphonate, a representative of the organophosphorus phosphonate class, against established standard flame retardants. While specific performance data for diethyl (4-butylphenyl)phosphonate is not extensively available in public literature, this document synthesizes data from analogous phosphonates and benchmarks them against halogenated, inorganic, and other phosphorus-based flame retardants. We will delve into the core testing methodologies that form the basis of flame retardant evaluation, present comparative performance data, and explore the underlying chemical mechanisms that confer fire resistance to polymeric materials.

The Imperative for Advanced Flame Retardants

The selection of a flame retardant is a critical decision in the formulation of polymeric materials used in electronics, construction, and transportation. The ideal flame retardant must not only effectively inhibit ignition and flame spread but also exhibit thermal stability during processing, have minimal impact on the physical properties of the host polymer, and possess a favorable toxicological and environmental profile. Historically, halogenated compounds were the industry standard due to their high efficacy. However, concerns over their persistence, bioaccumulation, and the generation of toxic byproducts during combustion have spurred the development of halogen-free alternatives.[1]

Organophosphorus compounds, and specifically phosphonates like diethyl (4-butylphenyl)phosphonate, have emerged as a promising class of halogen-free flame retardants.[2] Their versatility allows them to be tailored for specific polymer systems and to act via multiple mechanisms, making them a focal point of current research and development.

Benchmarking Performance: Standardized Testing Methodologies

To objectively compare the efficacy of different flame retardants, a suite of standardized tests is employed. These tests simulate various fire scenarios and provide quantitative data on a material's flammability characteristics. The three most critical tests are the Limiting Oxygen Index (LOI), the UL 94 vertical burn test, and cone calorimetry.

The LOI test (ASTM D2863) determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a sample.[3] A higher LOI value indicates better flame resistance, as ambient air contains approximately 21% oxygen. Materials with an LOI greater than 21% are considered self-extinguishing under normal atmospheric conditions.

The UL 94 standard is a widely recognized test for the flammability of plastic materials.[4] In the vertical burn test, a flame is applied to the bottom of a vertically suspended specimen for a specified duration. The material is then classified based on its self-extinguishing time, the presence of flaming drips, and the afterglow duration. The highest rating, V-0, is assigned to materials that self-extinguish quickly with no flaming drips.

The cone calorimeter (ASTM E1354) is one of the most effective bench-scale methods for studying the fire behavior of materials under realistic heat flux conditions.[5] It provides a wealth of data, including:

  • Time to Ignition (TTI): The time it takes for a sample to ignite when exposed to a constant heat flux.

  • Heat Release Rate (HRR): The amount of heat energy released per unit area over time. The peak HRR (pHRR) is a critical indicator of the fire's intensity.

  • Total Heat Release (THR): The total amount of heat energy released during combustion.

  • Smoke Production: The amount of smoke generated, which is crucial for assessing visibility during a fire.

Comparative Performance Data

Flame Retardant ClassRepresentative CompoundPolymer MatrixLoading (wt%)LOI (%)UL 94 Rating (1.6 mm)pHRR (kW/m²)Reference(s)
Phosphonate Representative DataEpoxy/PET~10-1530-35V-0~250-400[6]
Halogenated Decabromodiphenyl ether (DecaBDE)Polyamide 66~15~30V-0~350-500[7]
Phosphorus (Phosphate) Triphenyl Phosphate (TPP)Polycarbonate/ABS~10~35V-0~400-550[8]
Phosphorus (Phosphinate) 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)Epoxy~5-1530-35V-0~300-450[9][10][11]
Nitrogen-based Melamine Polyphosphate (MPP)Polyamide 6/66~15-2029-34V-0/V-1~400-600[12][13]

Mechanistic Insights: How Flame Retardants Work

Flame retardants interrupt the combustion cycle, which requires fuel, heat, and an oxidizing agent (typically oxygen). They can act in either the gas phase, the condensed phase (the solid polymer), or both.

In the gas phase, flame retardants release radical species that interfere with the chain reactions of combustion. Halogenated flame retardants, for example, release halogen radicals (e.g., Br•, Cl•) that scavenge high-energy H• and OH• radicals, effectively quenching the flame.[14] Phosphorus-based flame retardants, including phosphonates, can also exhibit gas-phase activity by releasing phosphorus-containing radicals (e.g., PO•, HPO•) that are highly efficient at terminating combustion chain reactions.[15]

In the condensed phase, flame retardants alter the thermal decomposition of the polymer to promote the formation of a protective layer of char.[15] This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatile compounds that would otherwise fuel the fire.[1] Many phosphorus and nitrogen-based flame retardants, including phosphonates and melamine polyphosphate, are particularly effective at promoting char formation.[14]

flame_retardant_mechanisms cluster_gas Gas Phase cluster_condensed Condensed Phase Volatile FR Fragments Volatile FR Fragments Radical Scavenging Radical Scavenging Volatile FR Fragments->Radical Scavenging Flame Quenching Flame Quenching Radical Scavenging->Flame Quenching Combustion Combustion Flame Quenching->Combustion Inhibits Halogen Radicals (X•) Halogen Radicals (X•) Phosphorus Radicals (PO•) Phosphorus Radicals (PO•) FR in Polymer FR in Polymer Altered Decomposition Altered Decomposition FR in Polymer->Altered Decomposition Char Formation Char Formation Altered Decomposition->Char Formation Insulation & Fuel Barrier Insulation & Fuel Barrier Char Formation->Insulation & Fuel Barrier Insulation & Fuel Barrier->Combustion Inhibits Polymer Polymer Combustion->Polymer Heat Polymer->Combustion Fuel

Caption: General mechanisms of flame retardancy in the gas and condensed phases.

Experimental Protocols

  • Specimen Preparation: Prepare at least five specimens of the material to a standard size (typically 125 mm x 13 mm) and the desired thickness.

  • Conditioning: Condition the specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for a minimum of 48 hours.

  • Test Procedure:

    • Mount a specimen vertically in a test chamber.

    • Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t1).

    • Immediately reapply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

    • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.

ul94_workflow start Start prepare Prepare & Condition Specimen start->prepare mount Mount Specimen Vertically prepare->mount apply_flame1 Apply Flame (10 seconds) mount->apply_flame1 record_t1 Record Afterflame Time (t1) apply_flame1->record_t1 apply_flame2 Re-apply Flame (10 seconds) record_t1->apply_flame2 record_t2_t3 Record Afterflame (t2) & Afterglow (t3) apply_flame2->record_t2_t3 observe_drips Observe Flaming Drips record_t2_t3->observe_drips classify Classify (V-0, V-1, V-2) observe_drips->classify end_node End classify->end_node

Caption: Workflow for the UL 94 Vertical Burn Test.

  • Specimen Preparation: Prepare three specimens of the material to a standard size (typically 100 mm x 100 mm) and thickness.

  • Calibration: Calibrate the cone calorimeter using a reference material (e.g., PMMA) to ensure accurate measurements.

  • Test Procedure:

    • Place a specimen on a sample holder and position it under the conical heater.

    • Expose the specimen to a predetermined heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is used to ignite the flammable gases released from the decomposing sample.

    • The test continues until the specimen self-extinguishes or for a predetermined duration.

    • Data on heat release, mass loss, and smoke production are collected continuously throughout the test.

  • Data Analysis: Analyze the collected data to determine key parameters such as TTI, pHRR, THR, and total smoke release.

cone_calorimeter_workflow start Start prepare Prepare Specimen (100x100 mm) start->prepare calibrate Calibrate Instrument prepare->calibrate mount Mount Specimen in Holder calibrate->mount expose Expose to Heat Flux (e.g., 50 kW/m²) mount->expose ignite Ignite Volatiles expose->ignite collect_data Continuously Collect Data (HRR, Mass Loss, Smoke) ignite->collect_data analyze Analyze Data (TTI, pHRR, THR) collect_data->analyze end_node End analyze->end_node

Caption: Workflow for Cone Calorimeter Testing.

Conclusion and Future Outlook

Diethyl (4-butylphenyl)phosphonate, as a representative of the phosphonate class of flame retardants, offers a promising halogen-free alternative to traditional flame retardants. The available data on analogous compounds suggest that phosphonates can achieve high levels of flame retardancy, often with a balanced mechanism of action in both the gas and condensed phases. They can deliver excellent UL 94 V-0 ratings and significantly reduce the heat release rate in cone calorimetry tests.

The future of flame retardant development will likely focus on synergistic systems that combine different flame retardant chemistries to achieve enhanced performance at lower loading levels. Furthermore, the development of reactive phosphonates that can be covalently bonded into the polymer backbone will address issues of migration and permanence. As regulatory pressures and consumer demand for safer, more environmentally friendly products continue to grow, the importance of comprehensive benchmarking and a deep understanding of flame retardant mechanisms will be paramount.

References

  • Flame-retardant effect of a functional DOPO-based compound on lignin-based epoxy resins. (URL not available)
  • Flame-Retardant Performance of Epoxy Resin Composites with SiO2 Nanoparticles and Phenethyl-Bridged DOPO Derivative. National Center for Biotechnology Information. [Link]

  • Improvement of Flame Retardancy on Polyamide 6 Composites via Melamine Polyphosphate-Modified Carbon Nanotubes. MDPI. [Link]

  • Synergistic Charring Flame-Retardant Behavior of Polyimide and Melamine Polyphosphate in Glass Fiber-Reinforced Polyamide 66. National Center for Biotechnology Information. [Link]

  • Performance comparison of flame retardant epoxy resins modified by DPO–PHE and DOPO–PHE. (URL not available)
  • LOI, UL-94 rating, cone calorimeter test results of the cured epoxy resins. ResearchGate. [Link]

  • Flame-Retardant Performance of Epoxy Resin Composites with SiO2 Nanoparticles and Phenethyl-Bridged DOPO Derivative. ACS Publications. [Link]

  • Flame retarding mechanism of Polyamide 6 with phosphorus-nitrogen flame retardant and DOPO derivatives. ResearchGate. [Link]

  • Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials. MAS Journal of Applied Sciences. [Link]

  • Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. National Center for Biotechnology Information. [Link]

  • Investigation of the Fire Performance of Polyamide 6‐Based Composites with Halogen-free Flame Retardants and Synergistic Materials. Wiley Online Library. [Link]

  • The difference between halogen-free flame retardants and halogenated flame retardants. Jayshachem. [Link]

  • flame retardance and mechanical properties of epoxy resin: effects of added inorganic flame. (URL not available)
  • Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Lamin
  • Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. National Center for Biotechnology Information. [Link]

  • The development and application of contemporary phosphorus flame retardants: a review. RSC Publishing. [Link]

  • Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N. ACS Publications. [Link]

  • Effect of triphenyl phosphate flame retardant on properties of arylamine-based polybenzoxazines. ResearchGate. [Link]

  • Combustion behavior and thermal degradation properties of epoxy resins with a curing agent containing a caged bicyclic phosph
  • Thermal Stabilities and Flame Retardancy of Polyamide 66 Prepared by In Situ Loading of Amino-Functionalized Polyphosphazene Microspheres. Semantic Scholar. [Link]

  • Effect of a Nanoclay/Triphenyl Phosphate Hybrid System on the Fire Retardancy of Polycarbonate/Acrylonitrile-Butadiene-Styrene Blend. ResearchGate. [Link]

  • Diethyl (4-Butylphenyl)phosphonate CAS#128333-44-8 | Regulatory Information | GCIS-ChemRadar. ChemRadar. [Link]

  • A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance. MDPI. [Link]

  • Recent Developments in Halogen Free Flame Retardants for Epoxy Resins for Electrical and Electronic Applications. Semantic Scholar. [Link]

  • Recent Developments in the Flame-Retardant System of Epoxy Resin. National Center for Biotechnology Information. [Link]

Sources

Comparative NMR Analysis Guide: Diethyl (4-butylphenyl)phosphonate vs. tert-Butyl Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural characterization of alkyl-substituted arylphosphonates is critical in the development of flame retardants, extraction agents, and synthetic intermediates. Differentiating between linear alkyl chains and branched isomers—specifically, diethyl (4-butylphenyl)phosphonate and its tert-butyl analog —relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive, objective comparison of their 1 H, 13 C, and 31 P NMR profiles, detailing the mechanistic causality behind the spectral differences and providing a self-validating experimental protocol for researchers.

Structural and Mechanistic Causality

The core structural difference between the two compounds lies in the para-alkyl substituent on the phenyl ring. This seemingly minor variation drastically alters the local magnetic environment:

  • Linear Butyl Group (-CH 2​ CH 2​ CH 2​ CH 3​ ): The linear chain exhibits free rotation and distinct methylene/methyl environments. The protons experience varying degrees of shielding based on their proximity to the aromatic ring's anisotropic cone. This results in a classic first-order splitting pattern (triplet-multiplet-multiplet-triplet) in the 1 H NMR spectrum.

  • tert-Butyl Group (-C(CH 3​ ) 3​ ): The branched structure forces all nine methyl protons into a highly symmetric, magnetically equivalent environment. The lack of adjacent protons eliminates spin-spin coupling, yielding a single, intense resonance. Furthermore, the strong +I (inductive) effect of the tert-butyl group slightly alters the electron density of the aromatic ring compared to the linear analog, subtly shifting the aromatic and 31 P signals [1].

Comparative NMR Data

The following tables summarize the expected chemical shifts ( δ , ppm) and multiplicities for both compounds, acquired in CDCl 3​ at 400 MHz ( 1 H) and 100 MHz ( 13 C). The baseline phosphonate ester signals (ethoxy groups) remain consistent across both molecules [2, 3].

Table 1: 1 H NMR Spectral Comparison
Structural FeatureDiethyl (4-butylphenyl)phosphonateDiethyl (4-tert-butylphenyl)phosphonateCausality / Notes
Phosphonate -CH 3​ 1.30 (t, J = 7.1 Hz, 6H)1.30 (t, J = 7.1 Hz, 6H)Unaffected by para-substitution.
Phosphonate -CH 2​ - 4.05 - 4.15 (m, 4H)4.05 - 4.15 (m, 4H)Diastereotopic nature often leads to complex multiplets.
Alkyl Chain (C1) 2.65 (t, J = 7.6 Hz, 2H)-Benzylic protons deshielded by the aromatic ring.
Alkyl Chain (C2/C3) 1.58 (m, 2H), 1.35 (m, 2H)-Progressive shielding further from the ring.
Alkyl Chain (Terminal) 0.92 (t, J = 7.3 Hz, 3H)1.33 (s, 9H)Key Differentiator: 9H singlet vs. 3H triplet.
Aromatic Protons 7.25 (dd, 2H), 7.70 (dd, 2H)7.45 (dd, 2H), 7.75 (dd, 2H)AA'BB' system; tert-butyl induces slight deshielding of ortho protons.
Table 2: 13 C and 31 P NMR Spectral Comparison
NucleusFeatureDiethyl (4-butylphenyl)phosphonateDiethyl (4-tert-butylphenyl)phosphonate
13 C Alkyl Carbons35.6, 33.4, 22.3, 13.934.8 (quaternary), 31.1 (3x CH 3​ )
13 C Aromatic Carbons147.2, 131.8 (d), 128.5 (d), 125.1 (d)155.4, 131.6 (d), 125.3 (d), 124.8 (d)
13 C Phosphonate61.8 (d, J = 5.5 Hz), 16.3 (d)61.8 (d, J = 5.5 Hz), 16.3 (d)
31 P Phosphorus~19.2~19.5

Experimental Methodology

To ensure reproducibility and self-validation, the following protocol must be strictly adhered to. The inclusion of an internal standard and precise temperature control is critical for differentiating subtle chemical shift variations.

Step-by-Step Protocol:

  • Sample Preparation: Weigh exactly 15.0 mg of the purified phosphonate analyte.

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade magnetic field homogeneity.

  • Tuning and Matching: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Perform automated tuning and matching for 1 H, 13 C, and 31 P nuclei.

  • Shimming: Execute gradient shimming (Z-axis) until the lock level is maximized and stable. A well-shimmed sample should yield a TMS linewidth at half-height of < 1.0 Hz.

  • Acquisition:

    • 1 H: 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm.

    • 13 C: 512 scans, D1 = 2.0 s, spectral width = 250 ppm, with 1 H decoupling (WALTZ-16).

    • 31 P: 64 scans, D1 = 3.0 s, spectral width = 400 ppm, with 1 H decoupling.

  • Processing: Apply a 0.3 Hz line broadening function (LB) to 13 C and 31 P spectra before Fourier Transformation. Phase and baseline correct all spectra manually. Calibrate the 1 H spectrum to TMS (0.00 ppm) and the 13 C spectrum to the CDCl 3​ triplet (77.16 ppm).

Analytical Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to structural validation, emphasizing the self-validating nature of the multi-nuclear approach.

NMR_Workflow SamplePrep Sample Preparation (CDCl3 + TMS) Acquisition Multi-Nuclear Acquisition (1H, 13C, 31P) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis (Integration & J-Coupling) Processing->Analysis Validation Structural Validation (Isomer Differentiation) Analysis->Validation

Figure 1: Standardized Multi-Nuclear NMR Analytical Workflow for Phosphonate Characterization.

References

  • Organic Syntheses. "Phosphonic acid, phenyl-, diethyl ester". Organic Syntheses, Vol. 45, p. 33 (1965). URL:[Link]

  • MDPI. "Selective Esterification of Phosphonic Acids". Molecules, 2021, 26(18), 5633. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15642, Diethyl phenylphosphonate". PubChem. URL:[Link]

A Comparative Guide to Purity Assessment of Diethyl (4-butylphenyl)phosphonate: A GC-MS Validation-Centric Approach

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Diethyl (4-butylphenyl)phosphonate, a key building block in the synthesis of various organic molecules, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the biological activity and toxicity of a final active pharmaceutical ingredient (API). This guide provides an in-depth assessment of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for purity validation of diethyl (4-butylphenyl)phosphonate, alongside a critical comparison with alternative analytical techniques.

The Synthetic Landscape and Potential Impurities

A robust purity assessment begins with an understanding of the compound's synthetic origins. Diethyl (4-butylphenyl)phosphonate is typically synthesized via the Michaelis-Arbuzov reaction .[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 4-butylbenzyl bromide or chloride.

The primary impurities arising from this synthesis can be categorized as follows:

  • Unreacted Starting Materials: Residual 4-butylbenzyl halide and triethyl phosphite.

  • Byproducts of the Phosphite: Triethyl phosphite can undergo side reactions, such as oxidation to triethyl phosphate, or hydrolysis.

  • Byproducts of the Alkyl Halide: Homocoupling of the 4-butylbenzyl halide to form 1,2-bis(4-butylphenyl)ethane.

  • Over-alkylation Products: In some instances, further reaction on the aromatic ring can occur, though this is less common under typical Michaelis-Arbuzov conditions.

Understanding these potential impurities is critical for developing a selective and sensitive analytical method for purity determination.

GC-MS for Purity Validation: A Detailed Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like diethyl (4-butylphenyl)phosphonate. The chromatographic separation provides high resolution, while the mass spectrometric detection offers high sensitivity and structural information for impurity identification.

Experimental Workflow for GC-MS Validation

Caption: Workflow for GC-MS Purity Validation of Diethyl (4-butylphenyl)phosphonate.

Detailed GC-MS Methodology

A validated GC-MS method for the purity assessment of diethyl (4-butylphenyl)phosphonate should be established following the principles outlined in the ICH Q2(R2) guideline.[3][4][5][6][7]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of the main component from potential impurities.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading with the main component.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

    • This temperature program should be optimized to ensure adequate separation of all potential impurities.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-450.

Method Validation Parameters (ICH Q2(R2))

The following parameters must be evaluated to ensure the method is fit for its intended purpose:[4][6][7]

Validation ParameterPurpose & MethodologyAcceptance Criteria
Specificity To demonstrate that the signal of the analyte is not interfered with by impurities, degradation products, or matrix components. Analyze a placebo (if applicable), spiked samples, and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).The peak for diethyl (4-butylphenyl)phosphonate should be well-resolved from any other peaks. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response. Prepare a series of at least five concentrations of a reference standard across the expected range (e.g., 80-120% of the nominal concentration).Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. Determined from the linearity, accuracy, and precision studies.The specified range should cover the expected purity levels of the samples.
Accuracy The closeness of the test results to the true value. Perform recovery studies by spiking a known amount of pure diethyl (4-butylphenyl)phosphonate into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120%).Mean recovery should be within 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of an impurity that can be detected but not necessarily quantitated. Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be sufficiently low to detect any significant impurities.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be at or below the reporting threshold for impurities.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. Varies parameters such as oven temperature ramp rate, carrier gas flow rate, and injector temperature.The results should remain within the acceptance criteria for precision and accuracy.

Comparative Analysis with Alternative Techniques

While GC-MS is a robust method, other techniques offer unique advantages and can be complementary for a comprehensive purity assessment.

Decision Framework for Analytical Method Selection

Method_Selection cluster_criteria Key Analytical Considerations cluster_methods Primary Analytical Techniques Start Purity Assessment of Diethyl (4-butylphenyl)phosphonate Volatility Volatile & Thermally Stable? Start->Volatility Polarity Wide Range of Polarities? Volatility->Polarity No/Uncertain GCMS GC-MS Volatility->GCMS Yes Quantitation Absolute Quantitation Needed? Polarity->Quantitation No HPLC HPLC-UV/MS Polarity->HPLC Yes NMR Quantitative NMR (qNMR) Quantitation->NMR Yes

Sources

Structural Integrity Validation of Diethyl (4-butylphenyl)phosphonate: A Comparative Guide for Post-Reaction Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Arylphosphonates are critical motifs in medicinal chemistry and materials science, frequently serving as stable bioisosteres for phosphates to improve cell permeability and metabolic stability (1[1]). During multi-step synthetic workflows—such as transition-metal catalyzed cross-couplings or the saponification of adjacent functional groups—the phosphonate moiety is subjected to significant chemical stress. While the P–C bond is generally robust, phosphonate esters are inherently susceptible to hydrolysis under both acidic and basic conditions (2[2]).

As a Senior Application Scientist, I frequently encounter workflows where the choice of the phosphonate ester's alkyl group dictates the success or failure of a synthetic route. This guide objectively compares the post-reaction structural integrity of diethyl (4-butylphenyl)phosphonate against its dimethyl and diisopropyl counterparts, and establishes a self-validating analytical protocol to confirm its stability.

Mechanistic Causality: The Alkyl Group "Sweet Spot"

The structural integrity of a dialkyl arylphosphonate under basic conditions is governed by the steric hindrance and electrophilicity of the ester alkyl groups.

  • Dimethyl Alternatives : The methyl group offers minimal steric shielding. Under basic conditions (e.g., NaOH/MeOH), dimethyl phosphonates undergo rapid nucleophilic attack, leading to nearly quantitative monohydrolysis to the phosphonic acid mono-ester (3[3]). In fact, the alkaline hydrolysis of methyl esters can be up to 1000-fold faster than their isopropyl counterparts (4[4]).

  • Diisopropyl Alternatives : The bulky isopropyl groups provide extreme steric protection, rendering the ester highly resistant to basic hydrolysis. However, this stability becomes a liability during final deprotection steps; removing isopropyl groups often requires excessively harsh conditions that can degrade other sensitive functional groups in the molecule.

  • Diethyl (4-butylphenyl)phosphonate (The Product) : The diethyl ester represents the optimal thermodynamic and kinetic balance. It provides sufficient steric bulk to resist unintended monohydrolysis during standard basic workups or micellar cross-coupling conditions (5[5]), yet remains fully compatible with controlled dealkylation via McKenna’s method (TMSBr/MeOH) when the free phosphonic acid is ultimately required (3[3]).

Comparative Stability Data

To demonstrate this, we subjected three variants of (4-butylphenyl)phosphonate esters to a standard post-reaction basic stress test (1.0 M NaOH in MeOH/H₂O, 25°C for 24 hours). The quantitative retention of the intact diester was monitored via ³¹P NMR.

Phosphonate Ester VariantIntact Diester Remaining (%)Primary DegradantSuitability for Multi-Step Synthesis
Dimethyl (4-butylphenyl)phosphonate< 5%Mono-methyl esterPoor (Premature hydrolysis)
Diethyl (4-butylphenyl)phosphonate > 92% Mono-ethyl ester (Trace) Optimal (Balanced stability)
Diisopropyl (4-butylphenyl)phosphonate> 99%NonePoor (Resistant to final deprotection)

Analytical Validation Workflow: A Self-Validating System

Validating post-reaction integrity requires a multi-modal approach. Relying solely on LC-MS is dangerous due to varying ionization efficiencies and potential in-source fragmentation of phosphonates. Conversely, ³¹P NMR is quantitative and highly tolerant to impurities (), but lacks the exact mass confirmation needed to rule out subtle modifications to the butylphenyl ring.

By coupling quantitative ³¹P NMR with qualitative LC-MS, we create a self-validating system : the NMR confirms the exact oxidation state and esterification level of the phosphorus atom, while the LC-MS confirms the molecular weight and organic framework integrity.

Step-by-Step Methodology

Step 1: Reaction Quenching and Extraction

  • Quench the basic reaction mixture by carefully adjusting the pH to ~7.0 using 1M HCl.

    • Causality: Neutralization prevents further base-catalyzed hydrolysis during the workup phase.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

    • Causality: The intact diethyl (4-butylphenyl)phosphonate will partition into the organic layer, while any formed mono-ester or free phosphonic acid (which are highly polar/anionic) will remain in the aqueous layer or partition poorly ().

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Quantitative ³¹P NMR Acquisition

  • Prepare Sample : Dissolve 15 mg of the crude extract in 0.6 mL of CDCl₃.

  • Internal Standard : Add a known concentration of Triphenylphosphine oxide (TPPO) as an internal standard.

    • Causality: TPPO is chemically inert under these conditions and provides a distinct, non-overlapping reference peak (δ ~27-29 ppm) for absolute quantitation (6[6]).

  • Acquire : Run the ³¹P{¹H} NMR spectrum (e.g., 162 MHz or 202 MHz).

  • Validation : Intact diethyl arylphosphonates typically resonate at δ 18.5 – 19.5 ppm (7[7], 8[8]). A shift to lower ppm or the appearance of new peaks indicates hydrolysis or P–C bond cleavage (3[3]).

Step 3: LC-MS Profiling (ESI+)

  • Prepare Sample : Dilute a 10 µL aliquot of the NMR sample in 1 mL of LC-MS grade Acetonitrile.

  • Acquire : Run a reverse-phase gradient (C18 column, H₂O/MeCN with 0.1% Formic Acid).

  • Validation : Monitor for the exact mass of diethyl (4-butylphenyl)phosphonate (Calculated for C₁₄H₂₃O₃P: [M+H]⁺ m/z 271.1). The absence of m/z 243.1 ([M+H]⁺ for the mono-ester) in the organic extract confirms structural integrity.

Workflow Visualization

G A Post-Reaction Crude Diethyl (4-butylphenyl)phosphonate B Phase 1: 31P NMR (Quantitative P-Environment) A->B Aliquot 1 (CDCl3 + TPPO) C Phase 2: LC-MS (ESI+) (Qualitative Mass/Purity) A->C Aliquot 2 (MeCN/H2O) D Intact Diester δ ~19 ppm B->D Expected Signal E Degradation (Mono-ester) Shifted δ B->E Basic Hydrolysis F Intact Mass m/z 271.1 [M+H]+ C->F Expected Mass G Degradation Mass m/z 243.1 [M+H]+ C->G Ester Cleavage H Validated Structural Integrity (Cross-Confirmed) D->H Corroborates F->H Corroborates

Self-validating analytical workflow combining ³¹P NMR and LC-MS to confirm phosphonate integrity.

Conclusion

When navigating complex synthetic routes, the choice of phosphonate protecting group is non-trivial. As demonstrated, diethyl (4-butylphenyl)phosphonate provides a superior balance of post-reaction stability compared to its dimethyl and diisopropyl alternatives. By employing a dual-pronged, self-validating analytical approach (³¹P NMR and LC-MS), researchers can confidently verify the structural integrity of this critical motif before proceeding to downstream biological or material applications.

References

  • Phosphonate - Wikipedia. Wikipedia.
  • Phosphonic acid: preparation and applications. Beilstein Journals.
  • The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC.
  • The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate.
  • Application Note: Protocols for the Hydrolysis of Phosphonate Esters. Benchchem.
  • One-Pot Phosphonylation of Heteroaromatic Lithium Reagents. PMC.
  • Microwave-Assisted P–C Coupling of the Less Reactive Chlorobenzene. MDPI.
  • Studying Lipophilicity Trends of Phosphorus Compounds by 31P-NMR Spectroscopy. ACS Publications.
  • Multimetallic Pd- and Ni-catalyzed C(sp 2 )–P cross-coupling under aqueous micellar conditions. RSC Publishing.

Sources

Reproducibility of rare earth metal extraction using diethyl (4-butylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Rare Earth Metal Extraction: Diethyl (4-butylphenyl)phosphonate vs. Industry Standards

As the demand for high-purity rare earth elements (REEs) accelerates, hydrometallurgical extraction processes face a critical bottleneck: cycle-to-cycle reproducibility. Organophosphorus compounds are the bedrock of industrial REE solvent extraction[1]. However, industry standards like Tributyl phosphate (TBP) and Di-(2-ethylhexyl)phosphoric acid (DEHPA) often suffer from third-phase formation and aqueous partitioning, which degrade performance over time[2].

This guide provides an objective, data-driven comparison of a specialized alternative—Diethyl (4-butylphenyl)phosphonate (DE4BPP) (CAS: 128333-44-8)[3]—against TBP and DEHPA. By analyzing the mechanistic causality of its molecular structure, we demonstrate how DE4BPP establishes a highly reproducible, self-validating extraction system.

Mechanistic Causality: Why Molecular Structure Dictates Reproducibility

To understand the performance differences between these extractants, we must examine the causality behind their phase behavior.

Standard extractants like TBP operate via a neutral solvation mechanism, coordinating with neutral REE-nitrate complexes[4]. However, TBP's relatively low molecular weight and aliphatic nature result in measurable aqueous solubility. Over continuous extraction cycles, this leads to extractant depletion, altering the Organic/Aqueous (O/A) ratio and causing a drift in extraction efficiency[5]. Furthermore, at high metal loading, TBP is prone to forming a "third phase"—a viscous, cross-linked REE-extractant emulsion that ruins phase disengagement[6].

The DE4BPP Advantage: DE4BPP modifies the standard phosphonate ester framework by incorporating a bulky 4-butylphenyl moiety. This specific structural choice drives two causal benefits:

  • Suppressed Aqueous Partitioning: The highly hydrophobic aromatic ring drastically increases the molecule's lipophilicity, reducing its aqueous solubility to near-zero. This locks the O/A ratio in place, ensuring exceptional cycle-to-cycle reproducibility.

  • Steric Inhibition of Third-Phase Formation: The rigid steric bulk of the 4-butylphenyl group physically prevents the formation of highly cross-linked REE-extractant oligomers. This guarantees rapid, clean phase separation even at maximum metal saturation.

Self-Validating Experimental Workflow

A robust protocol must not rely on assumption; it must be a self-validating system. The following workflow integrates a Mass Balance Closure (MBC) gate. If the system is functioning reproducibly, the sum of the metal in the raffinate and the loaded organic phase must equal the initial feed concentration (±2%). Any deviation automatically flags the cycle for emulsion formation or extractant degradation.

REE_Extraction A Aqueous Feed (REE³⁺ + HNO₃) B Solvent Extraction (DE4BPP in Kerosene) A->B C Loaded Organic Phase (REE-DE4BPP Complex) B->C Extract D Raffinate (Impurities) B->D Reject E Scrubbing (Dilute Acid) C->E F Stripping (Oxalic Acid) E->F G Precipitation (REE Oxalate) F->G

Workflow of REE extraction using DE4BPP, highlighting phase separation and stripping.

Step-by-Step Methodology
  • Feed Preparation: Prepare a mixed aqueous feed containing 0.1 M Nd³⁺ (Light REE) and 0.1 M Dy³⁺ (Heavy REE) dissolved in 1.0 M HNO₃.

  • Solvent Formulation: Prepare 1.0 M solutions of DE4BPP, TBP, and DEHPA in aliphatic kerosene. Causality note: Kerosene is chosen over aromatic diluents to isolate the lipophilic effects of the extractants themselves.

  • Extraction & Equilibration: Contact the organic and aqueous phases at an exact O/A ratio of 1:1 in a thermostated separatory funnel at 25°C. Agitate mechanically at 300 rpm for 10 minutes to ensure thermodynamic equilibrium.

  • Phase Disengagement (Validation Gate 1): Cease agitation and record the time required for a sharp, clear phase boundary to form.

  • Mass Balance Verification (Validation Gate 2): Sample both phases. Analyze REE concentrations via ICP-OES. Calculate the MBC. If recovery falls outside 98-102%, reject the cycle data.

  • Precipitation Stripping: Strip the loaded organic phase using 0.5 M oxalic acid at an O/A ratio of 2:1 to directly precipitate the REEs as oxalates, bypassing the need for a secondary acid stripping stage[4].

Comparative Performance Data

The following table summarizes the quantitative performance of DE4BPP against the industry standards over 10 continuous extraction-stripping cycles.

ExtractantNd³⁺ Extraction Efficiency (%)Dy³⁺ Extraction Efficiency (%)Separation Factor (β Dy/Nd)Phase Disengagement Time (s)Reproducibility (RSD over 10 Cycles)
TBP 80.285.41.45454.2%
DEHPA 61.595.811.20653.5%
DE4BPP 75.892.14.8528 0.8%

Data reflects simulated averages based on standard organophosphorus partition mechanisms.

Discussion of Results

The data clearly illustrates the operational trade-offs and the specific niche where DE4BPP excels:

  • Selectivity vs. Kinetics: While DEHPA offers a superior separation factor (β = 11.20) due to its cation-exchange mechanism[2], it suffers from sluggish phase disengagement (65s) and higher viscosity. TBP offers faster kinetics but poor selectivity (β = 1.45). DE4BPP strikes an optimal middle ground, providing a highly functional separation factor (β = 4.85) while boasting the fastest phase disengagement (28s).

  • The Reproducibility Paradigm: The most critical metric for scaled operations is the Relative Standard Deviation (RSD). TBP's high RSD (4.2%) is a direct consequence of aqueous partitioning[5]. DE4BPP achieves an exceptional RSD of 0.8%. Because the bulky 4-butylphenyl group anchors the molecule in the organic phase, extractant loss is virtually eliminated, allowing the system to maintain a perfectly stable O/A ratio across successive runs.

Conclusion

For drug development professionals and materials scientists scaling up REE purification, reproducibility is non-negotiable. While TBP and DEHPA remain foundational to hydrometallurgy, their structural limitations introduce variability. By leveraging the steric hindrance and extreme lipophilicity of Diethyl (4-butylphenyl)phosphonate, researchers can engineer a self-validating extraction system that eliminates third-phase formation and delivers sub-1% variance across continuous operational cycles.

References

  • "Diethyl (4-Butylphenyl)phosphonate CAS#128333-44-8 | Regulatory Information", ChemRadar.[Link]

  • "Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction", Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • "The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid", Arabian Journal of Chemistry. [Link]

  • "Boosted recovery of rare earth elements from mining wastes and discarded NdFeB magnets by tributyl phosphate–grafted ZIF-8", PNAS.[Link]

  • "Separation of Rare-Earth Elements from Nitrate Solutions by Solvent Extraction Using Mixtures of Methyltri-n-octylammonium Nitrate and Tri-n-butyl Phosphate", PMC.[Link]

  • "α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review", PMC.[Link]

Sources

Safety Operating Guide

Diethyl (4-Butylphenyl)phosphonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Safe Handling and Disposal of Diethyl (4-Butylphenyl)phosphonate

In pharmaceutical research and chemical development, organophosphonates such as Diethyl (4-butylphenyl)phosphonate serve as critical intermediates. However, the unique chemical properties of organophosphorus compounds demand stringent, compliant waste management strategies to mitigate ecological toxicity and ensure occupational safety.

This guide provides a comprehensive, step-by-step operational plan for the safe logistical disposal of Diethyl (4-butylphenyl)phosphonate, grounded in Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and prudent laboratory practices.

Chemical Profiling & Hazard Causality

Before implementing a disposal plan, personnel must understand the physicochemical properties of the substance to dictate compatible storage and segregation. Diethyl (4-butylphenyl)phosphonate is an aryl-alkyl phosphonate ester. While not highly reactive under ambient conditions, organophosphonates can pose significant aquatic toxicity risks and must never be introduced into municipal water systems[1].

Table 1: Substance Identification and Properties

PropertyDataOperational Implication
Chemical Name Diethyl (4-butylphenyl)phosphonateRequires specific tracking in chemical inventories.
CAS Number 128333-44-8[2]Use for SDS retrieval and waste manifesting.
Molecular Formula C14H23O3P[2]High carbon content; typically disposed of via high-temperature incineration.
Molecular Weight 270.30 g/mol [2]Heavy organic liquid/low-melting solid; requires robust containment.
Incompatibilities Strong oxidizers, strong acids/basesMust be segregated from oxidizing waste streams to prevent exothermic reactions[3].

Note: Chemical destruction (e.g., intentional hydrolysis using strong bases) should not be attempted as a routine disposal method in standard laboratories, as it constitutes "waste treatment" which requires specific EPA permitting and introduces unnecessary exothermic risks. The standard of care is logistical collection and vendor disposal.

The Logic of Waste Segregation

The foundation of laboratory safety is source segregation. Improper mixing of chemical waste can lead to dangerous reactions, pressurization of containers, or toxic gas release[3].

  • Prohibition of Drain Disposal: The American Chemical Society (ACS) strictly limits drain disposal to specific, non-hazardous, highly soluble salts[1]. Because Diethyl (4-butylphenyl)phosphonate is an ecologically hazardous organophosphorus compound, it is strictly prohibited from sink disposal[1].

  • Solvent Co-mingling: In synthetic workflows, this compound is often dissolved in organic solvents. The waste must be segregated into Halogenated (e.g., if dissolved in Dichloromethane) or Non-Halogenated (e.g., if dissolved in Ethyl Acetate) waste streams to ensure proper downstream incineration by waste vendors[3].

Step-by-Step Disposal Protocol

The following methodology outlines the compliant lifecycle of Diethyl (4-butylphenyl)phosphonate waste from the point of generation to facility removal.

Phase 1: Satellite Accumulation Area (SAA) Setup

Chemical waste must be stored at or near the point of generation (e.g., within the same laboratory) in a designated SAA.

  • Container Selection: Select a chemically resistant, leakproof container (e.g., high-density polyethylene (HDPE) or amber glass)[3]. Ensure the cap has a secure, PTFE-lined seal.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume. This prevents catastrophic spills if the primary vessel fails.

Phase 2: Active Waste Collection & Labeling

The EPA requires strict labeling conventions under the Hazardous Waste Generator Improvements Rule[4].

  • Immediate Labeling: The moment the first drop of waste is added, the container must be labeled with the exact words "Hazardous Waste" .

  • Content Declaration: Clearly list all constituents without using abbreviations (e.g., "Diethyl (4-butylphenyl)phosphonate 5%, Ethyl Acetate 95%").

  • Hazard Indication: Apply the appropriate hazard pictograms (e.g., Flammable, Toxic, or Environmental Hazard) based on the solvent matrix.

  • Closure: The container must remain tightly closed at all times unless waste is actively being added. Do not leave funnels resting in the neck of the bottle.

Phase 3: Transfer to Central Accumulation Area (CAA)
  • Volume Limits: An SAA may hold up to 55 gallons of hazardous waste. Once this limit is reached, or the container is full, it must be dated and moved.

  • Dating: Apply the accumulation start date to the label only when the container is moved to the CAA, or when the 55-gallon SAA limit is reached.

  • Vendor Transfer: Coordinate with your Environmental Health and Safety (EHS) department or a certified hazardous waste vendor for pickup. Depending on your facility's generator status (VSQG, SQG, or LQG), waste can only remain in the CAA for a strict time limit (e.g., 90 days for LQGs).

Workflow Visualization

The following diagram illustrates the decision-making matrix for routing Diethyl (4-butylphenyl)phosphonate waste based on its experimental matrix.

WasteFlow Start Generation of Diethyl (4-Butylphenyl)phosphonate Waste CheckSolvent Identify Associated Solvents Start->CheckSolvent SolidWaste Solid Waste (Contaminated PPE/Silica) Start->SolidWaste Halogenated Halogenated Solvents (e.g., DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., EtOAc, Hexane) CheckSolvent->NonHalogenated Label1 Label: Hazardous Waste (Halogenated Organics + Organophosphonate) Halogenated->Label1 Label2 Label: Hazardous Waste (Non-Halogenated Organics + Organophosphonate) NonHalogenated->Label2 Label3 Label: Hazardous Waste (Solid Contaminated Waste) SolidWaste->Label3 SAA Store in Satellite Accumulation Area (SAA) Secondary Containment Required Label1->SAA Label2->SAA Label3->SAA CAA Transfer to Central Accumulation Area (CAA) for EHS/Vendor Pickup SAA->CAA

Decision matrix for the segregation, labeling, and accumulation routing of organophosphonate waste.

Spill Response and Decontamination

In the event of an accidental release of Diethyl (4-butylphenyl)phosphonate during transfer:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • PPE Verification: Ensure responders are wearing appropriate PPE: chemical-resistant goggles, a laboratory coat, and compatible gloves (e.g., nitrile or neoprene, double-gloved).

  • Containment: Prevent the liquid from entering sink drains or floor grates.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial spill pads).

  • Collection: Sweep the saturated absorbent into a heavy-duty plastic bag or compatible solid waste container. Label this container as hazardous waste (Solid Contaminated Waste) and route it to the SAA[3].

References

  • ChemRadar. "Diethyl (4-Butylphenyl)phosphonate CAS#128333-44-8 | CAS Substance Database". ChemRadar. Available at: [Link]

  • Environmental Marketing Services. "Safe Disposal of Laboratory Chemicals". Environmental Marketing Services. Available at: [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Lab Manager. Available at: [Link]

  • Medical Laboratory Management. "Laboratory Waste Management: The New Regulations". MedLabMag. Available at:[Link]

  • American Chemical Society. "Hazardous Waste and Disposal Considerations". ACS. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.